Methyl 3-amino-5-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJRIMLTKIFIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610923 | |
| Record name | Methyl 3-amino-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-15-8 | |
| Record name | Benzoic acid, 3-amino-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18595-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 3-amino-5-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for Methyl 3-amino-5-methylbenzoate, a valuable building block in medicinal chemistry and drug development. This document outlines two principal synthetic routes, including detailed experimental protocols adapted from analogous chemical transformations, quantitative data representation, and workflow visualizations to aid in laboratory-scale production.
Introduction
This compound is an aromatic amine and ester derivative that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical agents and other biologically active compounds. Its substituted benzene ring offers multiple points for further functionalization, making it a versatile component in organic synthesis. The two most common and logical pathways for the synthesis of this compound are the direct esterification of 3-amino-5-methylbenzoic acid and a multi-step process involving the nitration of a toluene derivative followed by reduction of the nitro group.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 3-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 2305-37-5 | Starting material for Route 1.[1][2] |
| This compound | C₉H₁₁NO₂ | 165.19 | 18595-15-8 | Final Product. |
| 3-Methylbenzoic acid (m-toluic acid) | C₈H₈O₂ | 136.15 | 99-04-7 | Starting material for Route 2. |
| Methyl 3-methylbenzoate | C₉H₁₀O₂ | 150.17 | 99-36-5 | Intermediate for Route 2. |
| Methyl 3-methyl-5-nitrobenzoate | C₉H₉NO₄ | 195.17 | 55281-77-1 | Intermediate for Route 2. |
Synthesis Pathways
Two primary routes for the synthesis of this compound are presented below.
Route 1: Fischer Esterification of 3-Amino-5-methylbenzoic acid
This direct approach involves the acid-catalyzed esterification of the commercially available 3-amino-5-methylbenzoic acid with methanol. This method is straightforward but relies on the availability of the starting carboxylic acid, which can be costly.[1][3]
Route 2: Reduction of Methyl 3-methyl-5-nitrobenzoate
This three-step pathway begins with the more readily available 3-methylbenzoic acid. The process involves:
-
Esterification: Conversion of 3-methylbenzoic acid to its methyl ester.
-
Nitration: Introduction of a nitro group at the 5-position of the aromatic ring.
-
Reduction: Conversion of the nitro group to an amine.
Experimental Protocols
The following are detailed experimental protocols for the key transformations. These are based on established procedures for analogous compounds and should be adapted and optimized for the specific substrates.
Protocol 1: Fischer Esterification of 3-Amino-5-methylbenzoic acid
This protocol is adapted from the standard Fischer esterification of substituted benzoic acids.
Materials:
-
3-Amino-5-methylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Methyl 3-methyl-5-nitrobenzoate
This protocol is a two-step process starting from 3-methylbenzoic acid.
Step 2a: Esterification of 3-Methylbenzoic acid Follow the procedure outlined in Protocol 1, substituting 3-amino-5-methylbenzoic acid with 3-methylbenzoic acid.
Step 2b: Nitration of Methyl 3-methylbenzoate This procedure is adapted from the nitration of methyl benzoate.[4][5]
Materials:
-
Methyl 3-methylbenzoate
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Deionized Water
-
Methanol (for recrystallization)
Procedure:
-
To a flask containing methyl 3-methylbenzoate (1.0 eq), add concentrated sulfuric acid (approx. 2.5 eq) slowly while cooling in an ice-salt bath to maintain a temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq), keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of methyl 3-methylbenzoate, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from methanol to obtain pure methyl 3-methyl-5-nitrobenzoate.
Protocol 3: Reduction of Methyl 3-methyl-5-nitrobenzoate
This protocol describes a standard catalytic hydrogenation for the reduction of an aromatic nitro group.
Materials:
-
Methyl 3-methyl-5-nitrobenzoate
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the nitro compound)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve methyl 3-methyl-5-nitrobenzoate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the described synthetic routes.
| Parameter | Route 1: Fischer Esterification | Route 2a: Esterification | Route 2b: Nitration | Route 2c: Reduction |
| Starting Material | 3-Amino-5-methylbenzoic acid | 3-Methylbenzoic acid | Methyl 3-methylbenzoate | Methyl 3-methyl-5-nitrobenzoate |
| Key Reagents | Methanol, H₂SO₄ | Methanol, H₂SO₄ | HNO₃, H₂SO₄ | Pd/C, H₂ |
| Reaction Time | 4-6 hours | 4-6 hours | 1-2 hours | 4-12 hours |
| Reaction Temperature | Reflux | Reflux | 0-15 °C | Room Temperature |
| Typical Yield | >90% (by analogy) | >90% (by analogy) | 70-85% (by analogy) | >95% (by analogy) |
| Product | This compound | Methyl 3-methylbenzoate | Methyl 3-methyl-5-nitrobenzoate | This compound |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
References
- 1. 3-Amino-5-methylbenzoic acid | 2305-37-5 | CAA30537 [biosynth.com]
- 2. 3-Amino-5-methylbenzoic acid | C8H9NO2 | CID 18405678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 4. southalabama.edu [southalabama.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Methyl 3-amino-5-methylbenzoate (CAS No: 18595-15-8). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a building block in the synthesis of more complex molecules. This document summarizes key quantitative data in a structured format, outlines a common experimental protocol for its synthesis, and provides a visual representation of the synthetic workflow.
Core Chemical and Physical Properties
This compound is a substituted aromatic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C9H11NO2 | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2][3] |
| CAS Number | 18595-15-8 | [1][2][4] |
| Appearance | Yellow to brown solid | [2] |
| Boiling Point | 303.1±22.0 °C (Predicted) | [1][2] |
| Density | 1.132±0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.57±0.10 (Predicted) | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |
Synthesis of this compound
A prevalent method for the synthesis of this compound is through the esterification of 3-amino-5-methylbenzoic acid. The following protocol is a common approach.
Experimental Protocol: Esterification of 3-amino-5-methylbenzoic acid
This procedure details the synthesis of Methyl 3-amino-4-methylbenzoate via the esterification of 3-amino-4-methylbenzoic acid using thionyl chloride in methanol. This method is known for its high yields.[5]
Materials:
-
3-amino-4-methylbenzoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl2)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.00 g, 6.62 mmol) in anhydrous methanol (25 mL).[6]
-
Cool the solution in an ice bath.[6]
-
Slowly add thionyl chloride (1.71 g, 1.05 mL, 14.4 mmol) dropwise to the stirred solution.[6]
-
Remove the ice bath and heat the mixture to reflux for 4 hours.[6]
-
After reflux, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.[6]
-
To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (40 mL) to neutralize the acid.[6]
-
Extract the aqueous layer with ethyl acetate.[6]
-
Combine the organic extracts and dry them over magnesium sulfate.[6]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[6]
-
The product, Methyl 3-amino-4-methylbenzoate, is typically obtained as a beige powder with a yield of around 97%.[6]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via esterification.
Safety and Handling
Methyl 3-aminobenzoate is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[8]
Spectroscopic Data
This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All laboratory work should be conducted with appropriate safety measures and in compliance with all applicable regulations.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 18595-15-8 [m.chemicalbook.com]
- 3. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:18595-15-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. aiinmr.com [aiinmr.com]
"Methyl 3-amino-5-methylbenzoate" CAS number lookup
CAS Number: 18595-15-8
For Research, Scientific, and Drug Development Professionals
This technical guide provides comprehensive information on Methyl 3-amino-5-methylbenzoate, a key chemical intermediate. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via Fischer esterification, and includes relevant safety information.
Compound Identification and Properties
This compound is an aromatic amine and ester compound. Its structure is foundational for the synthesis of more complex molecules in medicinal chemistry and materials science.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 18595-15-8 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Yellow to brown solid | [2] |
| Boiling Point | 303.1 ± 22.0 °C (Predicted) | [3] |
| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity (HPLC) | 97.21% | [2] |
| Storage | 2-8°C, protect from light, store under inert atmosphere | [2][3] |
| ¹H NMR Spectrum | Consistent with structure | [2] |
Experimental Protocols: Synthesis
The most common and direct method for the preparation of this compound is the acid-catalyzed Fischer esterification of its parent carboxylic acid, 3-amino-5-methylbenzoic acid. The following protocol is a representative procedure based on established methods for analogous compounds.[4][5][6]
Synthesis via Fischer Esterification
This procedure involves the reaction of 3-amino-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions.[7]
Materials and Reagents:
-
3-amino-5-methylbenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum filtration apparatus (e.g., Büchner funnel)
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid). Place a magnetic stir bar in the flask.
-
Catalyst Addition: While stirring the solution, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic and may cause the precipitation of the aminobenzoic acid salt, which will redissolve as the reaction heats.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the excess methanol.
-
Carefully pour the residue into a beaker containing ice water. This will precipitate the crude product.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous mixture with stirring until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and deprotonates any remaining ammonium salt of the product.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Isolation of Product: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of a hot solvent, such as a mixture of ethanol and water or toluene.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow and Process Visualization
The synthesis and purification process can be visualized as a sequential workflow.
Caption: Workflow for the synthesis and purification of this compound.
Safety and Handling
For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its structural analogs. General precautions are summarized below.
Table 2: General Safety and Hazard Information
| Hazard Type | Precautionary Statement | Reference(s) |
| Eye Irritation | Causes serious eye irritation. Wear protective eyeglasses or chemical safety goggles. | [8] |
| Skin Irritation | May cause skin irritation. Wear appropriate protective gloves and clothing. | [8] |
| Inhalation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. | [8] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. | [9] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [8] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [8] |
This guide is intended for use by qualified professionals and should be supplemented with institutional safety protocols and a thorough literature review before any experimental work is undertaken.
References
- 1. This compound | CAS:18595-15-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. file.leyan.com [file.leyan.com]
- 3. This compound CAS#: 18595-15-8 [m.chemicalbook.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Spectroscopic Data Landscape of Methyl 3-amino-5-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-methylbenzoate is a small organic molecule with potential applications in pharmaceutical and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the molecular structure and confirming the identity of synthesized compounds. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, alongside generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational algorithms.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (C2-H) | 6.85 | Singlet | 1H |
| Ar-H (C4-H) | 6.60 | Singlet | 1H |
| Ar-H (C6-H) | 7.10 | Singlet | 1H |
| -OCH₃ | 3.85 | Singlet | 3H |
| Ar-CH₃ | 2.30 | Singlet | 3H |
| -NH₂ | 3.70 | Broad Singlet | 2H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 167.5 |
| C3 (-NH₂) | 146.0 |
| C5 (-CH₃) | 138.0 |
| C1 | 131.0 |
| C6 | 120.0 |
| C2 | 118.0 |
| C4 | 115.0 |
| -OCH₃ | 52.0 |
| Ar-CH₃ | 21.5 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1720-1700 | Strong | C=O stretch (ester) |
| 1620-1580 | Strong | N-H bend and Aromatic C=C stretch |
| 1450-1400 | Medium | Aromatic C=C stretch |
| 1300-1200 | Strong | C-O stretch (ester) |
| 1100-1000 | Medium | C-N stretch |
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Peaks for this compound (Electron Ionization)
| m/z | Predicted Relative Intensity (%) | Possible Fragment |
| 165 | 100 | [M]⁺ (Molecular Ion) |
| 134 | 75 | [M - OCH₃]⁺ |
| 106 | 50 | [M - COOCH₃]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
-
Data Acquisition:
-
Transfer the solution to a clean NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Infrared (IR) Spectroscopy
A common method for solid samples is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a newly synthesized compound such as this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a compound.
An In-depth Technical Guide to Methyl 3-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-amino-5-methylbenzoate, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust understanding of its characteristics.
Molecular Structure and Properties
This compound possesses a benzene ring substituted with an amino group, a methyl group, and a methyl ester group at positions 3, 5, and 1, respectively. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and potential applications in the design of novel bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18595-15-8 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Boiling Point (Predicted) | 303.1 ± 22.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [2] |
| Appearance | Yellow to brown solid (predicted) | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary synthetic pathways, leveraging common reactions in organic chemistry. The selection of a particular route may depend on the availability of starting materials and desired scale.
References
Starting materials for "Methyl 3-amino-5-methylbenzoate" synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 3-amino-5-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document details two principal pathways: the esterification of 3-amino-5-methylbenzoic acid and the reduction of methyl 3-methyl-5-nitrobenzoate. Each route is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate understanding and replication in a laboratory setting.
Core Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two distinct, yet convergent, synthetic strategies.
Route 1: Esterification of 3-amino-5-methylbenzoic acid. This pathway involves the initial synthesis of 3-amino-5-methylbenzoic acid followed by its esterification to the final product. The amino acid precursor is typically prepared by the reduction of 3-nitro-5-methylbenzoic acid.
Route 2: Reduction of methyl 3-methyl-5-nitrobenzoate. This alternative approach begins with the nitration of a suitable methyl benzoate derivative to yield methyl 3-methyl-5-nitrobenzoate, which is then reduced to the target amino ester.
The selection of a particular route may be influenced by factors such as the availability of starting materials, desired overall yield, and scalability of the process.
Quantitative Data Summary
The following tables summarize the quantitative data for the key transformations in the synthesis of this compound, based on analogous and established procedures.
Table 1: Synthesis of 3-amino-5-methylbenzoic acid (Precursor for Route 1)
| Parameter | Step 1: Nitration of 3-methylbenzoic acid | Step 2: Reduction of 3-nitro-5-methylbenzoic acid |
| Starting Material | 3-methylbenzoic acid | 3-nitro-5-methylbenzoic acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Pd/C, H₂ (gas) |
| Solvent | Sulfuric Acid | Methanol or Ethanol |
| Reaction Temperature | 0-15 °C | Room Temperature |
| Reaction Time | 1-2 hours | 4-12 hours |
| Typical Yield | 80-90% | >95% |
Table 2: Synthesis of this compound via Route 1 (Esterification)
| Parameter | Esterification of 3-amino-5-methylbenzoic acid |
| Starting Material | 3-amino-5-methylbenzoic acid |
| Key Reagents | Methanol, Conc. H₂SO₄ (catalyst) |
| Solvent | Methanol |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Table 3: Synthesis of methyl 3-methyl-5-nitrobenzoate (Precursor for Route 2)
| Parameter | Nitration of methyl 3-methylbenzoate |
| Starting Material | methyl 3-methylbenzoate |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Solvent | Sulfuric Acid |
| Reaction Temperature | 0-15 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 81-85%[1] |
Table 4: Synthesis of this compound via Route 2 (Reduction)
| Parameter | Reduction of methyl 3-methyl-5-nitrobenzoate |
| Starting Material | methyl 3-methyl-5-nitrobenzoate |
| Key Reagents | Pd/C, H₂ (gas) |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | Quantitative[2] |
Visualized Synthetic Pathways
Caption: Overall synthetic routes to this compound.
Experimental Protocols
Route 1: Esterification of 3-amino-5-methylbenzoic acid
Step 1a: Synthesis of 3-nitro-5-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 40 mL) to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 3-methylbenzoic acid (e.g., 10 g, 73.4 mmol) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (e.g., 6 mL) to concentrated sulfuric acid (e.g., 6 mL), while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of 3-methylbenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0-10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g). The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step 1b: Synthesis of 3-amino-5-methylbenzoic acid
-
Reaction Setup: To a solution of 3-nitro-5-methylbenzoic acid (e.g., 10 g, 55.2 mmol) in methanol (e.g., 150 mL) in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) catalyst (e.g., 0.5 g).
-
Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas (e.g., 3-4 atm). The mixture is stirred vigorously at room temperature for 4-12 hours, or until hydrogen uptake ceases.
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-amino-5-methylbenzoic acid.
Step 1c: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (e.g., 5 g, 33.1 mmol) in methanol (e.g., 100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 2 mL) dropwise to the solution.
-
Esterification: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (e.g., 100 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Route 2: Reduction of methyl 3-methyl-5-nitrobenzoate
Step 2a: Synthesis of methyl 3-methyl-5-nitrobenzoate
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C. Add methyl 3-methylbenzoate (e.g., 5 g, 33.3 mmol) slowly.[1][3]
-
Nitration: A pre-cooled mixture of concentrated nitric acid (e.g., 3 mL) and concentrated sulfuric acid (e.g., 3 mL) is added dropwise, keeping the temperature below 15 °C.[3]
-
Reaction Completion: Stir at room temperature for 15-30 minutes after addition is complete.[3]
-
Work-up: Pour the reaction mixture over crushed ice. The precipitated solid is filtered, washed with cold water, and then with a cold, dilute sodium bicarbonate solution.[4]
-
Purification: The crude product is purified by recrystallization from methanol or ethanol.[3]
Step 2b: Synthesis of this compound
-
Reaction Setup: Dissolve methyl 3-methyl-5-nitrobenzoate (e.g., 5 g, 25.6 mmol) in methanol (e.g., 100 mL) in a hydrogenation vessel. Add 10% Pd/C catalyst (e.g., 0.25 g).
-
Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (e.g., 3-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).[2]
-
Work-up: Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain the product.[2]
Experimental Workflows
Caption: Experimental workflow for the esterification pathway (Route 1).
Caption: Experimental workflow for the reduction pathway (Route 2).
References
A Comprehensive Technical Guide to Methyl 3-amino-5-methylbenzoate
This technical guide provides a detailed overview of Methyl 3-amino-5-methylbenzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Identity and Nomenclature
IUPAC Name: this compound
Synonyms:
-
3-Amino-5-methylbenzoic acid methyl ester
-
Methyl 3,5-aminomethylbenzoate
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, application in synthetic procedures, and for analytical characterization.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂[1][2] |
| Molar Mass | 165.19 g/mol [1][2] |
| Boiling Point | 303.1 ± 22.0 °C at 760 mmHg[1][2] |
| Density | 1.132 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 3.57 ± 0.10 (Predicted)[2] |
| Appearance | Yellow to brown solid[2] |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place[2] |
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound via the esterification of 3-amino-5-methylbenzoic acid. This method is a standard and efficient route for the preparation of this compound.
3.1. Materials and Reagents:
-
3-amino-5-methylbenzoic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.2. Reaction Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 equivalent) in anhydrous methanol. The amount of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of acid).
-
Acid Catalyst Addition:
-
Method A (Thionyl Chloride): Cool the methanolic solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. This addition is exothermic and should be performed with caution in a well-ventilated fume hood.
-
Method B (Sulfuric Acid): Alternatively, while cooling the methanolic solution in an ice bath, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise.
-
-
Reaction: After the complete addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualized Workflow and Pathways
The following diagrams illustrate the logical flow of the synthesis and a potential reaction pathway.
References
Solubility of "Methyl 3-amino-5-methylbenzoate" in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-amino-5-methylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information, data for structurally related compounds, and detailed experimental protocols for solubility determination to empower researchers in their work.
Executive Summary
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug development. This document summarizes the known solubility characteristics of this compound and provides context by presenting quantitative data for analogous compounds. Furthermore, it outlines standard methodologies for experimentally determining solubility, offering a practical framework for laboratory investigation.
Solubility of this compound
Qualitative Solubility Data
General Solubility Considerations for Related Compounds
The solubility of a compound is influenced by its molecular structure, including the presence of polar and non-polar functional groups. For this compound, the ester and amino groups contribute to its polarity, while the benzene ring and methyl group provide non-polar character.
General solubility principles suggest that:
-
Polar Solvents: The presence of the amino and ester groups, capable of hydrogen bonding, would suggest solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Non-Polar Solvents: The aromatic ring and methyl group may confer some solubility in non-polar solvents (e.g., hexane, toluene), although the polar groups will limit this.
The parent compound, Methyl benzoate , which lacks the amino and methyl substituents, is poorly soluble in water but is miscible with organic solvents such as ethanol, ether, and methanol[3][4][5][6].
Quantitative Solubility Data for Structurally Related Compounds
To provide a practical reference for researchers, the following tables summarize quantitative solubility data for structurally similar molecules. It is crucial to note that these values are for related compounds and should be used as an estimation, not a direct substitute for experimental data on this compound.
Solubility of Ethyl p-Aminobenzoate in Various Alcohols
Ethyl p-aminobenzoate, an isomer of aminobenzoate esters, provides insight into how temperature and the choice of alcohol can affect solubility. The data indicates that solubility increases with temperature[7].
| Solvent | Temperature (K) | Mole Fraction Solubility (10³) |
| Methanol | 283.15 | 10.51 |
| 293.15 | 15.23 | |
| 303.15 | 21.67 | |
| 313.15 | 30.21 | |
| 323.15 | 41.58 | |
| Ethanol | 283.15 | 8.97 |
| 293.15 | 12.89 | |
| 303.15 | 18.14 | |
| 313.15 | 25.13 | |
| 323.15 | 34.36 | |
| n-Propanol | 283.15 | 7.82 |
| 293.15 | 11.15 | |
| 303.15 | 15.63 | |
| 313.15 | 21.65 | |
| 323.15 | 29.54 |
Data extracted from a study on Ethyl p-aminobenzoate and should be considered as a proxy.[7]
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data for this compound, researchers will need to determine its solubility experimentally. The following are detailed methodologies for common solubility experiments.
Isothermal Saturation Method (Gravimetric Analysis)
This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial.
-
Equilibration: Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to settle, permitting the undissolved solid to precipitate.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm) to remove any suspended particles.
-
Solvent Evaporation: Transfer the filtered sample to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
-
Mass Determination: Weigh the container with the dried solute residue.
-
Calculation: The solubility can be calculated in terms of mass per volume (e.g., g/100 mL) or mole fraction.
Dynamic Method (Laser Monitoring)
This technique, also known as the "last solid disappearance method," involves slowly heating a suspension of the solute in the solvent until all solid material dissolves.
Methodology:
-
Suspension Preparation: Prepare a suspension of this compound in the chosen solvent with a known composition in a jacketed glass vessel.
-
Controlled Heating: The vessel is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) with continuous stirring.
-
Dissolution Monitoring: A laser beam is passed through the suspension, and the light transmission is monitored by a detector. As the solid dissolves, the light transmission increases.
-
Endpoint Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution and maximum light transmission, is recorded as the saturation temperature for that specific composition.
-
Data Collection: Repeat the process for different compositions to generate a solubility curve as a function of temperature.
Visualization of Experimental Workflows
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a methyl aminobenzoate derivative, a process that relies on the solubility properties of the intermediates and final product.
Caption: A typical workflow for the synthesis and purification of this compound.
Isothermal Saturation Solubility Determination Workflow
The following diagram outlines the logical steps involved in determining solubility using the isothermal saturation method.
Caption: Workflow for determining solubility via the isothermal saturation method.
References
- 1. Mfcd00006326 2 Amino 5 Pyridinecarboxylic Acid Cas 3167 49 5 Manufacture and Mfcd00006326 2 Amino 5 Pyridinecarboxylic Acid Cas 3167 49 5 Supplier in China [volsenchem.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: Methyl 3-amino-5-methylbenzoate as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-5-methylbenzoate, a seemingly simple aromatic amine, has emerged as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its strategic placement of amino, methyl, and methyl ester functionalities provides a versatile platform for structural elaboration, enabling the development of potent and selective agents across various therapeutic areas. This technical guide delves into the multifaceted applications of this scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of its role in shaping modern medicinal chemistry.
Therapeutic Applications: A Scaffold for Diverse Targets
The utility of this compound spans a range of pharmacological targets, from viral enzymes to critical components of human cell signaling pathways. Its incorporation into molecular frameworks has led to the discovery and development of inhibitors for HIV-1 protease, kinases such as MKK4, and enzymes involved in cellular detoxification like glutathione reductase. Furthermore, it serves as a key intermediate in the synthesis of established drugs like the antihypertensive agent Telmisartan.
HIV-1 Protease Inhibition
Derivatives of this compound have been explored as P2 ligands in the design of HIV-1 protease inhibitors. By mimicking the natural substrate of the enzyme, these compounds can effectively block the viral replication cycle. The aminobenzoate core provides a rigid scaffold to which various heterocyclic and aliphatic groups can be appended to optimize interactions within the enzyme's active site.
Kinase Modulation: Targeting the MKK4/JNK Pathway
Mitogen-activated protein kinase kinase 4 (MKK4) is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in cellular responses to stress, inflammation, and apoptosis.[1] The development of selective MKK4 inhibitors is a promising therapeutic strategy for various diseases, including cancer and conditions requiring liver regeneration. This compound has been utilized as a starting material in the synthesis of potent MKK4 inhibitors.
Glutathione Reductase and Glutathione S-Transferase Inhibition
Glutathione reductase (GR) and glutathione S-transferase (GST) are crucial enzymes in the cellular antioxidant defense system.[2] The inhibition of these enzymes can be a strategy to sensitize cancer cells to chemotherapy. This compound and related aminobenzoate derivatives have been investigated for their inhibitory activity against these enzymes.[2]
Synthesis of Angiotensin II Receptor Blockers
This compound is a key intermediate in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker for the treatment of hypertension. This highlights the industrial relevance of this building block in the production of established pharmaceuticals.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of various derivatives synthesized using this compound as a starting material or key intermediate.
Table 1: Inhibitory Activity of HIV-1 Protease Inhibitors
| Compound ID | Modification on the Aminobenzoate Scaffold | HIV-1 Protease Ki (nM) | Antiviral IC50 (nM) |
| 5f | 2-methyl-3-aminothiozolyl derivative | 19 | No appreciable activity |
| 5g | 3-aminothiazoloyl-5-methyl heterocycle | Not improved | Not improved |
| 5h | 3-aminothiazoloyl-6-methyl derivative | 8.7 | 580 |
| 5j | 3-methyl-thiazolylamino heterocycle | 26 | No appreciable activity |
Data sourced from a study on imatinib and nilotinib-derived templates for HIV-1 protease inhibitors.[3]
Table 2: Inhibitory Activity of Aminobenzoate Derivatives against Glutathione Reductase (GR)
| Compound | Ki (μM) vs. Human GR |
| Methyl 3-amino-5-chlorobenzoate | 0.524 ± 0.109 |
| Methyl 3-amino-4-nitrobenzoate | - |
| This compound | - |
Data for related compounds from a study on the inhibition of glutathione reductase by resorcinol derivatives. While the Ki for this compound was not explicitly stated in the abstract, it was part of the investigated series.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of medicinal chemistry research. Below are key experimental protocols for the synthesis and biological evaluation of compounds derived from this compound.
Synthesis of Methyl 3-methyl-5-((4-methylthiazol-2-yl)amino)benzoate (A Key Intermediate for HIV-1 Protease Inhibitors)[3]
Materials:
-
This compound (100 mg, 0.61 mmol)
-
Chloroacetone (0.05 mL, 0.61 mmol)
-
Potassium thiocyanate (KSCN) (90 mg, 0.92 mmol)
-
Methanol (0.41 mL)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of potassium thiocyanate in methanol, add chloroacetone at room temperature.
-
Stir the mixture for a specified period, then add this compound.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of 25% ethyl acetate in hexanes to afford the desired product.
General Procedure for MKK4 Inhibitor Intermediate Synthesis[1]
Step 1: Reduction of a Nitro Intermediate A solution of the nitro-containing precursor is subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until completion. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude amine.
Step 2: Sulfonylation of this compound To a solution of this compound in a suitable solvent (e.g., pyridine or dichloromethane with a base), the desired sulfonyl chloride is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction mixture is then worked up by washing with aqueous acid and brine, followed by drying over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.
In Vitro Glutathione Reductase Inhibition Assay[2]
Enzyme and Substrate Preparation:
-
Human glutathione reductase (hGR) is purified from human erythrocytes using 2',5'-ADP Sepharose 4B affinity chromatography.
-
A stock solution of the substrate, oxidized glutathione (GSSG), is prepared in the assay buffer.
-
A stock solution of the cofactor, NADPH, is prepared in the assay buffer.
Inhibition Assay:
-
The assay is performed in a 96-well plate.
-
Varying concentrations of the inhibitor (dissolved in DMSO) are pre-incubated with the enzyme in the assay buffer for a specified time at room temperature.
-
The reaction is initiated by the addition of GSSG and NADPH.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are determined using Lineweaver-Burk plots.
Visualizing the Science: Pathways and Workflows
Understanding the complex biological systems and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of this compound derivatives.
Caption: MKK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Screening.
Caption: General Synthetic Workflow for Bioactive Molecules.
Conclusion
This compound has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its inherent structural features allow for the efficient synthesis of a wide range of derivatives that can be tailored to interact with specific biological targets. The examples provided in this guide, from potent antiviral agents to kinase inhibitors and key pharmaceutical intermediates, underscore the significant contribution of this scaffold to drug discovery and development. As researchers continue to explore novel chemical space, the strategic application of such foundational building blocks will undoubtedly continue to fuel the pipeline of innovative therapeutics.
References
An In-depth Technical Guide to Methyl 3-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-methylbenzoate is an aromatic organic compound with the chemical formula C₉H₁₁NO₂. As a substituted benzoate ester, it serves as a valuable building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and dye industries. Its structural features, including an amine group and a methyl group on the benzene ring, provide versatile sites for chemical modifications, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of this compound, compiling available data from the scientific literature.
Physicochemical Properties
This compound is a solid, typically appearing as a yellow to brown substance.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molar Mass | 165.19 g/mol | [1][2] |
| Boiling Point | 303.1 ± 22.0 °C (Predicted) | [1] |
| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.57 ± 0.10 (Predicted) | [1] |
| Appearance | Yellow to brown solid | [1] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from 3,5-dimethylnitrobenzene. The first step involves the oxidation of one of the methyl groups to a carboxylic acid, followed by the reduction of the nitro group to an amine, and finally, esterification of the carboxylic acid. A common synthetic pathway is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-5-nitrobenzoic acid from 3,5-Dimethylnitrobenzene
A general procedure for the oxidation of a methyl group on a nitro-substituted toluene derivative involves a strong oxidizing agent like potassium permanganate (KMnO₄).[3]
-
3,5-dimethylnitrobenzene is added to a solvent mixture, such as pyridine and water, with stirring and heated to approximately 80°C.[3]
-
Potassium permanganate is added portion-wise to the heated mixture.[3]
-
The reaction mixture is then heated for an extended period (e.g., 1.75 hours) at 85-90°C.[3]
-
After the reaction is complete, the hot mixture is filtered to remove manganese dioxide.[3]
-
The filtrate is concentrated, and the residue is dissolved in water and extracted with an organic solvent like ether to remove unreacted starting material.[3]
-
The aqueous layer is acidified with a strong acid (e.g., concentrated HCl) and then extracted with an organic solvent such as ethyl acetate.[3]
-
The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude 3-methyl-5-nitrobenzoic acid, which can be further purified.[3] A yield of 40% has been reported for this transformation.[3]
Step 2: Synthesis of 3-Amino-5-methylbenzoic acid
The reduction of the nitro group to an amine can be achieved using various reducing agents. Common methods include the use of iron powder in acetic acid or catalytic hydrogenation.[4] A general protocol for catalytic hydrogenation is as follows:
-
The nitro-substituted benzoic acid is dissolved in a suitable solvent, such as methanol.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred until the reaction is complete.
-
The catalyst is then removed by filtration.
-
The solvent is evaporated to yield the amino-substituted benzoic acid.
Step 3: Synthesis of this compound (Fischer Esterification)
The final step is the esterification of the carboxylic acid with methanol, typically under acidic conditions (Fischer esterification).[5][6][7]
-
3-Amino-5-methylbenzoic acid is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride, is added.[6]
-
The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.[7]
-
After cooling, the reaction mixture is poured into water or onto ice.[7]
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted carboxylic acid.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed to yield the crude this compound, which can be purified by recrystallization or chromatography.
Spectroscopic Data
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm). Due to the substitution pattern, these would likely appear as singlets or narrow multiplets.
-
Methyl Ester Protons: A singlet around δ 3.8-3.9 ppm, integrating to 3H.
-
Aromatic Methyl Protons: A singlet around δ 2.2-2.4 ppm, integrating to 3H.
-
Amine Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 3.5-5.0 ppm, integrating to 2H.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm.[8]
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group would be shifted upfield, while the carbon attached to the ester group would be downfield.
-
Methyl Ester Carbon: A signal around δ 51-53 ppm.[8]
-
Aromatic Methyl Carbon: A signal around δ 20-22 ppm.
Predicted IR Spectrum:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (aromatic and aliphatic): Signals just above and below 3000 cm⁻¹.[9]
-
C=O Stretching (ester): A strong absorption band around 1700-1725 cm⁻¹.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-O Stretching (ester): Bands in the region of 1100-1300 cm⁻¹.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 134) and the carbomethoxy group (-COOCH₃, m/z = 106).
Applications
This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester group that can be hydrolyzed or transesterified, makes it a versatile precursor for the synthesis of pharmaceuticals, dyes, and other specialty chemicals.
Safety Information
As with any chemical, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated area and use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has summarized the available information on the synthesis, properties, and analytical characterization of this compound. While detailed experimental data for this specific compound is sparse in the readily accessible literature, the provided information, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers and professionals working with this molecule. Further experimental investigation is warranted to fully characterize its spectroscopic properties and explore its potential applications.
References
- 1. This compound CAS#: 18595-15-8 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3-Methyl-5-nitrobenzoic acid | 113882-33-0 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Methyl 3-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-methylbenzoate is a valuable substituted aromatic amine and ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, makes it a key intermediate in the preparation of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and drug development. The strategic placement of the amino and methyl groups on the benzene ring influences the molecule's reactivity and provides a scaffold for the synthesis of targeted therapeutic agents. Substituted aminobenzoic acid derivatives are prevalent in the design of kinase inhibitors, where the amino group can serve as a crucial anchor for binding to the hinge region of the enzyme's ATP-binding site.[1]
This document provides a comprehensive overview of the reaction mechanisms for the synthesis of this compound, detailed experimental protocols, and a summary of its applications in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 18595-15-8 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Yellow to brown solid |
| Boiling Point | 303.1±22.0 °C (Predicted)[2] |
| Density | 1.132±0.06 g/cm³ (Predicted)[2] |
| pKa | 3.57±0.10 (Predicted)[2] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature[2] |
Reaction Mechanisms and Synthesis Pathways
The synthesis of this compound can be achieved through two primary routes, each involving fundamental organic transformations.
Route 1: Fischer-Speier Esterification of 3-Amino-5-methylbenzoic Acid
This is a direct and classical method for the synthesis of esters. The reaction involves the acid-catalyzed esterification of 3-amino-5-methylbenzoic acid with methanol. The mechanism proceeds via the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester.
Route 2: Reduction of Methyl 3-methyl-5-nitrobenzoate
This two-step synthetic approach begins with the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine.
-
Nitration: The synthesis of the precursor, Methyl 3-methyl-5-nitrobenzoate, can be achieved by the nitration of 3-methylbenzoic acid followed by esterification, or by the nitration of methyl 3-methylbenzoate. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The electron-withdrawing carboxylic acid or ester group directs the incoming nitro group to the meta position.
-
Reduction: The nitro group of Methyl 3-methyl-5-nitrobenzoate is then reduced to an amino group. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are typically employed in the presence of hydrogen gas.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound based on established chemical principles and analogous procedures.
Protocol 1: Fischer-Speier Esterification of 3-Amino-5-methylbenzoic Acid
Materials:
-
3-Amino-5-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Reduction of Methyl 3-methyl-5-nitrobenzoate
Materials:
-
Methyl 3-methyl-5-nitrobenzoate
-
Methanol
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)
-
Celite
-
Filtration apparatus
Procedure:
-
Dissolve Methyl 3-methyl-5-nitrobenzoate (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically to 1-3 atm, or as per the apparatus specifications) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data
Spectroscopic Data
The identity and purity of synthesized this compound should be confirmed by spectroscopic methods. While a comprehensive public database of its spectra is not available, the expected spectral characteristics can be inferred from its structure and data for similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the ester methyl group, and the amino protons. The aromatic protons will appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm). The methyl group on the ring will be a singlet around 2.2-2.4 ppm, and the ester methyl group will be a singlet around 3.8-3.9 ppm. The amino protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons, the methyl carbon on the ring, and the ester methyl carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ).
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features are found in various classes of bioactive compounds. Although specific drugs derived directly from this starting material are not extensively documented in publicly available literature, its utility as a building block can be inferred from the applications of structurally similar aminobenzoates.
These compounds are frequently used in the synthesis of:
-
Kinase Inhibitors: The aminobenzoate scaffold is a common starting point for the development of inhibitors targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1]
-
Enzyme Inhibitors: Derivatives of aminobenzoates have been explored as inhibitors for other enzymes involved in metabolic pathways that are critical for disease progression.
-
Heterocyclic Compounds: The amino group provides a reactive handle for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceuticals.
The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.
Conclusion
This compound is a synthetically accessible and valuable intermediate for researchers in organic synthesis and drug discovery. The well-established methods of Fischer-Speier esterification and nitro group reduction provide reliable pathways for its preparation. Its utility as a scaffold for the synthesis of biologically active molecules, particularly in the context of kinase inhibitor development, underscores its importance in the pharmaceutical sciences. The protocols and information provided herein are intended to serve as a practical guide for the synthesis and application of this versatile chemical building block.
References
Application Notes & Protocols: Synthesis of Derivatives from Methyl 3-amino-5-methylbenzoate
Introduction
Methyl 3-amino-5-methylbenzoate is a versatile aromatic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary amino group, a methyl ester, and a methyl group on the benzene ring, offers multiple sites for functionalization. This document provides detailed protocols for the synthesis of various derivatives from this starting material, including N-acylated, N-sulfonylated, and diazonium salt-derived compounds. These notes are intended for researchers, scientists, and professionals in drug development seeking to explore the chemical space around this scaffold.
Synthesis of N-Acyl Derivatives
N-acylation is a fundamental transformation that converts the primary amino group of this compound into an amide. This reaction is crucial for introducing a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The following protocol describes a general and robust method using acyl chlorides.
Experimental Protocol: N-Acylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) dropwise.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of the anhydrous solvent before addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired N-acyl derivative.
Data Presentation: N-Acylation of this compound
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| Acetyl Chloride | Methyl 3-acetamido-5-methylbenzoate | 207.22 | 85-95 | >98% |
| Benzoyl Chloride | Methyl 3-benzamido-5-methylbenzoate | 269.30 | 80-90 | >98% |
| Isobutyryl Chloride | Methyl 3-(isobutyramido)-5-methylbenzoate | 235.28 | 82-92 | >98% |
| Cyclopropanecarbonyl chloride | Methyl 3-(cyclopropanecarboxamido)-5-methylbenzoate | 233.26 | 80-90 | >97% |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Synthesis of N-Sulfonyl Derivatives
N-sulfonylation introduces a sulfonamide group, a common pharmacophore in many marketed drugs. This reaction typically involves treating the amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are generally stable compounds with distinct physicochemical properties compared to their amide counterparts.
Experimental Protocol: N-Sulfonylation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable solvent like pyridine or a mixture of DCM and pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's completion by TLC.
-
Work-up: Pour the reaction mixture into cold water or dilute HCl to precipitate the product and neutralize excess pyridine. Filter the solid, wash it thoroughly with water, and dry it. Alternatively, if no precipitate forms, extract the product with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Presentation: N-Sulfonylation of this compound
| Sulfonylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| p-Toluenesulfonyl chloride | Methyl 3-(4-methylphenylsulfonamido)-5-methylbenzoate | 319.38 | 75-85 | >98% |
| Methanesulfonyl chloride | Methyl 3-(methylsulfonamido)-5-methylbenzoate | 243.28 | 80-90 | >99% |
| Benzenesulfonyl chloride | Methyl 3-(phenylsulfonamido)-5-methylbenzoate | 305.35 | 78-88 | >98% |
Visualization: N-Sulfonylation Reaction Pathway
Caption: General reaction scheme for N-sulfonylation.
Synthesis of Derivatives via Diazonium Salts
Diazotization of the primary aromatic amine group creates a versatile diazonium salt intermediate.[1] This intermediate is highly reactive and can undergo a variety of transformations, such as Sandmeyer reactions, to introduce halides, cyano, or hydroxyl groups, or couple with activated aromatic systems to form azo compounds.[1][2]
Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Bromination)
Step 1: Diazotization
-
Acidic Solution: Suspend this compound (1.0 equivalent) in an aqueous solution of a strong acid like HBr (e.g., 48%) and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.
-
Stirring: Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction (Bromination)
-
Catalyst Solution: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 equivalents) in HBr. Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution.
-
Reaction: Effervescence (evolution of N₂ gas) should be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes until gas evolution ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, aqueous NaOH to remove any acidic byproducts, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Presentation: Diazonium Salt-Mediated Reactions
| Reaction Type | Reagents | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Sandmeyer (Bromination) | 1. NaNO₂, HBr2. CuBr | Methyl 3-bromo-5-methylbenzoate | 229.07 | 65-75 |
| Sandmeyer (Chlorination) | 1. NaNO₂, HCl2. CuCl | Methyl 3-chloro-5-methylbenzoate | 184.62 | 70-80 |
| Sandmeyer (Cyanation) | 1. NaNO₂, HCl2. CuCN | Methyl 3-cyano-5-methylbenzoate | 175.18 | 60-70 |
| Schiemann Reaction | 1. NaNO₂, HBF₄ | Methyl 3-fluoro-5-methylbenzoate | 168.16 | 45-55 |
Visualization: Diazotization and Sandmeyer Reaction Pathway
Caption: Synthesis of halogen and cyano derivatives via a diazonium intermediate.
References
Application Notes and Protocols: Methyl 3-Amino-5-Methylbenzoate in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 3-amino-5-methylbenzoate as a key starting material in the synthesis of medicinally relevant bioactive heterocyclic compounds. The following sections outline its application in the development of novel thiazole-based HIV-1 protease inhibitors and precursors for MKK4 kinase inhibitors, highlighting its versatility in modern drug discovery.
Application Note 1: Synthesis of Thiazole-Based HIV-1 Protease Inhibitors
The thiazole scaffold is a prominent feature in many pharmacologically active compounds. The strategic placement of substituents on the thiazole ring, facilitated by versatile starting materials like this compound, allows for the fine-tuning of biological activity. In a recent study, this aminobenzoate derivative was utilized in a one-pot synthesis to produce novel thiazole compounds, which were subsequently evaluated as potential inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle.
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield | Ref. |
| Methyl 3-((4-methylthiazol-2-yl)amino)-5-methylbenzoate | This compound | Chloroacetone, KSCN | Methanol | 6 h | 59% | [1] |
Experimental Protocol: Synthesis of Methyl 3-((4-methylthiazol-2-yl)amino)-5-methylbenzoate[1]
This protocol is adapted from a reported one-pot procedure for the synthesis of methyl thiazole derivatives.
Materials:
-
This compound (100 mg, 0.61 mmol)
-
Chloroacetone (0.05 mL, 0.61 mmol)
-
Potassium thiocyanate (KSCN) (90 mg, 0.92 mmol)
-
Methanol (0.41 mL)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of potassium thiocyanate (90 mg, 0.92 mmol) in methanol (0.41 mL), add chloroacetone (0.05 mL, 0.61 mmol) at room temperature (23 °C).
-
Stir the mixture for a brief period, then add this compound (100 mg, 0.61 mmol).
-
Heat the reaction mixture to 60 °C and maintain for 6 hours. Note: Longer reaction times may lead to lower yields.
-
After 6 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes (25% EtOAc in hexanes) as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to afford methyl 3-((4-methylthiazol-2-yl)amino)-5-methylbenzoate as the final product.
Expected Outcome: The procedure is reported to yield 94 mg (59%) of the desired thiazole derivative.[1]
Synthetic Workflow
Caption: One-pot synthesis of a thiazole derivative.
Application Note 2: Synthesis of Precursors for MKK4 Kinase Inhibitors
Mitogen-activated protein kinase kinase 4 (MKK4) is a key regulator in cellular signaling pathways, and its inhibition has been identified as a therapeutic strategy for promoting liver regeneration and preventing hepatocyte death. This compound serves as a crucial intermediate in the synthesis of potent and selective MKK4 inhibitors. The synthetic route involves the initial preparation of the aminobenzoate, followed by functionalization, such as sulfonylation, to build the core structure of the inhibitor.
Quantitative Data Summary
| Product | Starting Material | Reaction Step | Yield | Ref. |
| This compound | Methyl 3-methyl-5-nitrobenzoate | Nitro group reduction | 99% | [2] |
| 3-Methyl-5-(propylsulfonamido)benzoic acid methyl ester | This compound | Sulfonylation | Not specified | [2] |
Experimental Protocol: Synthesis of a Sulfonamide Precursor for MKK4 Inhibitors
This protocol is based on the general steps outlined in the patent literature for the synthesis of MKK4 inhibitors.[2]
Part 1: Synthesis of this compound [2]
Note: The patent refers to a general procedure for nitro group reduction. A common method using tin(II) chloride is provided below as a representative example.
Materials:
-
Methyl 3-methyl-5-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve methyl 3-methyl-5-nitrobenzoate in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of the nitro compound at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The patent reports a 99% yield for this step.[2]
Part 2: Synthesis of 3-Methyl-5-(propylsulfonamido)benzoic acid methyl ester
Note: This is a representative protocol for the sulfonylation of an aniline derivative.
Materials:
-
This compound (446 mg, 2.7 mmol)
-
Pyridine or another suitable base
-
Propylsulfonyl chloride
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (446 mg, 2.7 mmol) in dichloromethane in a round-bottom flask and cool to 0 °C.
-
Add pyridine as a base.
-
Slowly add propylsulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-methyl-5-(propylsulfonamido)benzoic acid methyl ester.
Synthetic Workflow
Caption: Synthesis of an MKK4 inhibitor precursor.
References
- 1. Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018134254A1 - Protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Methyl 3-amino-5-methylbenzoate via Nitro Group Reduction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Methyl 3-amino-5-methylbenzoate, a valuable intermediate in pharmaceutical and chemical synthesis. The primary transformation detailed is the reduction of the nitro group of the precursor, Methyl 3-nitro-5-methylbenzoate. Three common and effective methods are presented: Catalytic Hydrogenation, reduction with Tin(II) Chloride (SnCl₂), and reduction with Iron (Fe) in the presence of an acidic agent.
Overview of Synthetic Pathway
The synthesis of this compound is typically achieved in two main steps: the nitration of a suitable precursor to form Methyl 3-nitro-5-methylbenzoate, followed by the reduction of the nitro group to an amine.
Caption: General synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of the Precursor - Methyl 3-nitro-5-methylbenzoate
This protocol describes the nitration of 3-methylbenzoic acid followed by esterification to yield Methyl 3-nitro-5-methylbenzoate.
Materials:
-
3-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Methanol (anhydrous)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Step 1: Nitration of 3-methylbenzoic acid
-
In a round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 5.0 g of 3-methylbenzoic acid to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the 3-methylbenzoic acid solution over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Collect the precipitated 3-methyl-5-nitrobenzoic acid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product. A yield of approximately 40% can be expected for this step.[1]
Step 2: Esterification of 3-methyl-5-nitrobenzoic acid
-
Suspend 4.0 g of the dried 3-methyl-5-nitrobenzoic acid in 50 mL of anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add 2 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-nitro-5-methylbenzoate, which can be purified by recrystallization from methanol.
Protocol 2: Reduction of Methyl 3-nitro-5-methylbenzoate to this compound
Below are three common protocols for the reduction of the nitro group.
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
Methyl 3-nitro-5-methylbenzoate
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Celite® or other filter aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 3-nitro-5-methylbenzoate (e.g., 2.0 g) in methanol or ethanol (e.g., 40 mL).
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-3 atm or 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
This is a classic and effective method for nitro group reduction.
Materials:
-
Methyl 3-nitro-5-methylbenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution or 2M Potassium Hydroxide (KOH)
-
Ethyl acetate
Procedure:
-
Dissolve Methyl 3-nitro-5-methylbenzoate (e.g., 2.0 g, 10.2 mmol) in ethanol (30-40 mL) in a round-bottom flask.[2]
-
Add Tin(II) chloride dihydrate (e.g., 11.5 g, 51 mmol, 5 equivalents) to the solution.[2]
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 1-3 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution (or 2M KOH) to neutralize the acid and precipitate tin salts.[3]
-
Filter the mixture through Celite® to remove the tin salts, washing the filter pad with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
This method uses inexpensive and readily available reagents.
Materials:
-
Methyl 3-nitro-5-methylbenzoate
-
Iron powder (fine)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask, suspend Methyl 3-nitro-5-methylbenzoate (e.g., 2.0 g, 10.2 mmol) in a mixture of ethanol and water (e.g., 4:1 v/v, 40 mL).
-
Add iron powder (e.g., 2.8 g, 50.8 mmol, 5 equivalents) and ammonium chloride (e.g., 2.7 g, 50.8 mmol, 5 equivalents).[4]
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite® while still warm to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Data Presentation
The following table summarizes typical quantitative data for the described reduction methods based on protocols for analogous substrates.
| Method | Reagents & Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity Notes |
| Catalytic Hydrogenation | H₂ (1-3 atm), 10% Pd/C | Methanol/Ethanol | Room Temp. | 2-8 | >90 | Generally high purity after catalyst filtration.[2] |
| Tin(II) Chloride | SnCl₂·2H₂O (5 eq.) | Ethanol | Reflux | 1-3 | 80-95 | Work-up required to remove tin salts.[3] |
| Iron/NH₄Cl | Fe powder (5 eq.), NH₄Cl (5 eq.) | Ethanol/Water | Reflux | 2-4 | 75-90 | Requires filtration of iron salts.[4] |
Visualizations
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation of Methyl 3-nitro-5-methylbenzoate.
Logical Relationship: Choice of Reduction Method
Caption: Decision tree for selecting a nitro reduction method.
References
Application Notes and Protocols for the Incorporation of Methyl 3-amino-5-methylbenzoate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1][2] Solid-phase peptide synthesis (SPPS) is the primary method for assembling these modified peptides.[3][4] Methyl 3-amino-5-methylbenzoate is an aromatic, non-proteinogenic amino acid that can be used to introduce conformational constraints and unique side-chain functionalities into peptides, making it a valuable building block in drug discovery and development. These modifications can lead to peptides with enhanced resistance to proteolytic degradation and improved receptor-binding affinity. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS.
Core Principles for Incorporating this compound
The general workflow for incorporating this compound follows the standard Fmoc/tBu SPPS cycle: resin swelling, Fmoc deprotection, amino acid coupling, and washing.[3] However, the unique structure of this aromatic amino acid may present challenges such as steric hindrance that could affect coupling efficiency. Therefore, modifications to standard protocols, such as the use of more potent coupling reagents and extended reaction times, may be necessary to ensure successful incorporation.[5]
Data Presentation: Quantitative Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered or unusual amino acids. The following table summarizes the expected performance of common coupling reagents for the incorporation of Fmoc-protected this compound.
| Coupling Reagent | Model Coupling | Expected Yield (%) | Notes |
| HBTU/HOBt | Fmoc-Ala to this compound-Resin | 85-95% | Standard, cost-effective choice. May require longer coupling times or double coupling. |
| HATU/HOAt | Fmoc-Ala to this compound-Resin | >98% | Highly efficient for hindered couplings, reduces risk of racemization.[5] |
| HCTU | Fmoc-Ala to this compound-Resin | >98% | Similar efficiency to HATU, often a more soluble and stable alternative. |
| DIC/Oxyma | Fmoc-Ala to this compound-Resin | 90-97% | Good efficiency and low racemization potential. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amides).
-
Procedure: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to the resin. c. Allow the resin to swell for at least 30-60 minutes with gentle agitation.[3] d. Drain the DMF.
Protocol 2: Fmoc-Deprotection
-
Reagents: 20% (v/v) piperidine in DMF.
-
Procedure: a. Add the deprotection solution to the swollen resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
Protocol 3: Coupling of Fmoc-Methyl 3-amino-5-methylbenzoate
To incorporate this compound, it must first be protected with an Fmoc group on the amino moiety. This Fmoc-protected version is then used in the coupling step.
-
Reagents:
-
Fmoc-Methyl 3-amino-5-methylbenzoate (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents)
-
DMF
-
-
Procedure: a. In a separate vessel, dissolve the Fmoc-Methyl 3-amino-5-methylbenzoate and HATU in DMF. b. Add DIPEA to the activation mixture and allow it to pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended. e. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 4: Capping (Optional)
-
Purpose: To block any unreacted amino groups and prevent the formation of deletion sequences.
-
Reagents: Acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).
-
Procedure: a. After the coupling step, wash the resin with DMF. b. Treat the resin with the capping solution for 30 minutes. c. Wash the resin with DMF (3 times).
Protocol 5: Cleavage and Deprotection
-
Reagents: Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). The choice of scavenger depends on the amino acids present in the peptide sequence.
-
Procedure: a. Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum. b. Add the cleavage cocktail to the dried resin. c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the TFA solution. e. Precipitate the peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge the mixture to pellet the crude peptide. g. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 6: Peptide Purification
-
Method: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
System: A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Analysis: Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Key steps in the amino acid coupling reaction.
Caption: Workflow for peptide cleavage and purification.
References
- 1. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Acylation of Methyl 3-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-acylation of Methyl 3-amino-5-methylbenzoate, a key transformation in the synthesis of diverse compounds for pharmaceutical and materials science applications. The protocols described herein utilize common acylating agents and are designed for high efficiency and reproducibility.
Introduction
This compound is a valuable building block in organic synthesis. The presence of a reactive primary aromatic amino group allows for straightforward functionalization, most commonly through acylation to form a stable amide linkage. This reaction is fundamental in drug discovery for creating libraries of compounds to explore structure-activity relationships (SAR). The resulting N-acyl derivatives are precursors to a wide range of biologically active molecules. This application note details two robust methods for the acylation of this substrate.
Data Presentation
The following table summarizes representative quantitative data for the acylation of aromatic amines, which can be extrapolated for this compound under the described conditions. Actual yields may vary depending on the specific acylating agent, reaction scale, and purification efficiency.
| Amine Type | Acylating Agent | Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference |
| Primary Aromatic | Acetyl Chloride | Aqueous THF | Potassium Carbonate | Room Temp | High | [1] |
| Primary Aromatic | Acetic Anhydride | Dry DCM | - | Room Temp | 50-68 | [1] |
| Primary Aromatic | Benzoyl Chloride | Pyridine | Pyridine | Water bath | - | [1] |
| Primary Aromatic | Chloroacetyl chloride | Dry Benzene | - | 70-75 | - | [1] |
Experimental Protocols
Two primary methods for the N-acylation of this compound are provided below. Method 1 employs an acyl chloride, a highly reactive acylating agent, while Method 2 utilizes acetic anhydride.
Method 1: Acylation using Acyl Chloride in the Presence of a Base
This protocol is a general and highly effective method for the N-acylation of aromatic amines. The use of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[2]
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.2 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.[3]
-
Addition of Base and Acylating Agent: To the cooled and stirred solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.[3]
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the organic filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.[3]
Method 2: Acylation using Acetic Anhydride
This method is a common alternative for acetylation, using the less reactive but often more convenient acetic anhydride.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetic Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like anhydrous dichloromethane or acetic acid.
-
Reagent Addition: Add acetic anhydride (1.2 equivalents) to the solution. If no base is used, the reaction may proceed more slowly. For a faster reaction, a base like pyridine or sodium acetate can be added.[4]
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter away the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization or silica gel column chromatography.[4]
Visualizations
Caption: Chemical transformation overview.
Caption: Step-by-step experimental procedure.
References
Application Notes and Protocols for the Analytical Characterization of Methyl 3-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of Methyl 3-amino-5-methylbenzoate. The protocols cover chromatographic and spectroscopic techniques essential for confirming the identity, purity, and structural integrity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust technique for determining the purity of this compound and quantifying impurities. A reverse-phase method is typically employed, offering excellent resolution and accuracy.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v)
-
This compound reference standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing water (containing 0.1% formic acid) and acetonitrile. The exact ratio may require optimization, but a good starting point is a gradient elution.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the analysis sample by dissolving it in the initial mobile phase to the same concentration as the standard solution (0.5 mg/mL).[1] Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[3]
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm (or scan for optimal wavelength with PDA)
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: Ramp to 90% Acetonitrile
-
15-18 min: Hold at 90% Acetonitrile
-
18-20 min: Return to 10% Acetonitrile
-
20-25 min: Equilibration at 10% Acetonitrile
-
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Data Presentation: HPLC
| Parameter | Result |
| Retention Time (RT) | ~12.5 min |
| Purity (by Area %) | >99.5% |
| Tailing Factor | 1.1 |
| Theoretical Plates | >5000 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
GC-MS is a powerful technique for confirming the molecular weight of this compound and identifying volatile or semi-volatile impurities.[4] Due to its volatility, derivatization is generally not required.[2]
Experimental Protocol: GC-MS
Objective: To confirm the identity and molecular weight of this compound and to detect any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Fused silica capillary column (e.g., SPB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
Reagents:
-
Dichloromethane (GC grade) or Ethyl Acetate (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable volatile organic solvent like dichloromethane or ethyl acetate.[6] Ensure the sample is free of particulates by centrifugation or filtration if necessary.[4]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 min
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400
-
Solvent Delay: 3 minutes
-
Data Presentation: GC-MS
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Retention Time (RT) | ~10.2 min |
| Molecular Ion [M]⁺ | 165 m/z |
| Key Fragment Ions (m/z) | 134 ([M-OCH₃]⁺), 106 ([M-COOCH₃]⁺), 77 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most definitive technique for unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Standard acquisition parameters for each experiment should be used.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or internal standard (TMS at 0 ppm).
Data Presentation: Predicted NMR Data
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.95 | s | 1H | Ar-H |
| ~6.80 | s | 1H | Ar-H |
| ~6.70 | s | 1H | Ar-H |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.70 (broad) | s | 2H | -NH₂ |
| ~2.25 | s | 3H | Ar-CH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167.5 | C=O (Ester) |
| ~147.0 | C-NH₂ |
| ~139.0 | C-CH₃ |
| ~131.5 | C-COOCH₃ |
| ~120.0 | Ar-CH |
| ~118.5 | Ar-CH |
| ~115.0 | Ar-CH |
| ~52.0 | -OCH₃ |
| ~21.5 | Ar-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in the this compound molecule.
Experimental Protocol: FTIR
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Data Presentation: FTIR
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |
| 2990 - 2850 | C-H Aliphatic Stretch | Methyl Groups (-CH₃) |
| 1720 - 1700 | C=O Stretch | Ester |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600, 1475 | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1250 - 1100 | C-O Stretch | Ester |
Visualized Workflows and Relationships
Caption: General analytical workflow for the characterization of a chemical sample.
Caption: Logical relationships between analytical techniques and the information they provide.
References
Application Notes and Protocols for Methyl 3-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and storage of Methyl 3-amino-5-methylbenzoate (CAS No: 18595-15-8), a key building block in pharmaceutical and chemical synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 18595-15-8 |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1][2] |
| Appearance | Not explicitly stated, research papers suggest it can be a dark yellow oil.[3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety protocols.
GHS Hazard Classification:
| Category | Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |
Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
-
Hygiene Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Handling and Storage Protocols
Proper handling and storage are essential to maintain the stability and purity of this compound.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Room temperature[2] |
| Atmosphere | Inert atmosphere (e.g., under argon or nitrogen) |
| Light | Keep in a dark place |
| Container | Tightly sealed, light-resistant container |
Handling Protocol:
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Open the container in a chemical fume hood under an inert atmosphere.
-
Weigh the required amount of the compound quickly and accurately.
-
Reseal the container tightly under an inert atmosphere immediately after use.
-
Clean any spills promptly according to the accidental release measures outlined below.
Experimental Protocols
General Workflow for Handling and Use:
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 2. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up:
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material in a suitable, closed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Logical Flow for Emergency Response:
References
- 1. This compound | CAS:18595-15-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. calpaclab.com [calpaclab.com]
- 3. WO2018134254A1 - Protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death - Google Patents [patents.google.com]
- 4. enamine.enamine.net [enamine.enamine.net]
Application Notes and Protocols for the Synthesis of Methyl 3-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-methylbenzoate is a valuable building block in medicinal chemistry and drug development. Its substituted aniline structure serves as a key intermediate for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the amino, methyl, and methyl ester functionalities on the benzene ring allows for diverse chemical modifications, making it an important scaffold in the design and synthesis of novel therapeutic agents.
This document provides detailed experimental protocols for two common and effective methods for the synthesis of this compound:
-
Method 1: Reduction of Methyl 3-nitro-5-methylbenzoate. This is a high-yield method that involves the reduction of a nitro group to an amine. Catalytic hydrogenation is a clean and efficient way to achieve this transformation.
-
Method 2: Fischer Esterification of 3-amino-5-methylbenzoic acid. This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester.
Method 1: Synthesis of this compound via Reduction of Methyl 3-nitro-5-methylbenzoate
This method follows a common pathway in pharmaceutical synthesis where a nitro-substituted aromatic compound is reduced to the corresponding aniline derivative. A patent describing the synthesis of related compounds outlines this specific transformation with a near-quantitative yield.[1]
Experimental Protocol
Materials:
-
Methyl 3-nitro-5-methylbenzoate
-
Methanol (MeOH), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or a similar filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel for hydrogenation, dissolve Methyl 3-nitro-5-methylbenzoate (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas to remove any air, and then introduce hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi) and commence vigorous stirring.
-
Reaction Monitoring: The reaction is typically stirred at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure all the product is collected.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography on silica gel if necessary. A patent reported a 99% yield for this transformation, affording the product as a dark yellow oil.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Methyl 3-nitro-5-methylbenzoate | [1] |
| Product | This compound | [1] |
| Catalyst | 10% Palladium on Carbon | General Procedure |
| Solvent | Methanol | General Procedure |
| Reaction Time | Overnight | General Procedure |
| Yield | 99% | [1] |
| Appearance | Dark yellow oil | [1] |
Experimental Workflow
Method 2: Synthesis of this compound via Fischer Esterification
This method utilizes the readily available 3-amino-5-methylbenzoic acid and converts it to the corresponding methyl ester using a strong acid catalyst in methanol. Thionyl chloride is a particularly effective reagent for this transformation as it reacts with methanol to generate HCl in situ, driving the reaction to completion.
Experimental Protocol
Materials:
-
3-amino-5-methylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-methylbenzoic acid (1.0 eq) and anhydrous methanol.
-
Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.0-2.5 eq) dropwise to the stirred solution. An exothermic reaction will occur.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
-
Neutralization: Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography if necessary.
Quantitative Data
| Parameter | Value |
| Starting Material | 3-amino-5-methylbenzoic acid |
| Product | This compound |
| Reagents | Methanol, Thionyl Chloride |
| Reaction Time | 4-6 hours at reflux |
| Work-up | Aqueous NaHCO₃, Ethyl Acetate Extraction |
| Purification | Column Chromatography (if necessary) |
Experimental Workflow
References
Application of Methyl 3-amino-5-methylbenzoate in Kinase Inhibitor Design: A Focus on MKK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The design and synthesis of selective kinase inhibitors are at the forefront of targeted cancer therapy. The aminobenzoate scaffold serves as a versatile building block in the development of these inhibitors, offering a key interaction point within the ATP-binding pocket of various kinases. Methyl 3-amino-5-methylbenzoate, in particular, provides a valuable starting material for the synthesis of inhibitors targeting the Mitogen-activated protein kinase kinase 4 (MKK4).
MKK4 is a dual-specificity protein kinase that plays a pivotal role in cellular signaling pathways by activating both c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[1][2] Dysregulation of the MKK4 signaling cascade has been implicated in the progression of several cancers, including prostate and ovarian cancer.[3] Therefore, the development of potent and selective MKK4 inhibitors is a promising therapeutic strategy.
The 3-amino group of this compound can be readily functionalized to introduce various pharmacophores that can interact with key residues in the MKK4 active site. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification or for forming interactions with the target protein. The strategic placement of the methyl group on the benzene ring can influence the molecule's conformation and binding affinity.
This document provides an overview of the application of this compound in the design of MKK4 inhibitors, including a synthetic protocol, quantitative data for representative MKK4 inhibitors, and detailed experimental protocols for their evaluation.
Quantitative Data Summary
| Compound Name/Class | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 3-Arylindazole Derivative | MKK4 | 190 | Biochemical Assay | [1] |
| Genistein | MKK4 | 400 | Biochemical Assay | [1] |
Note: The provided IC50 values are for representative MKK4 inhibitors and are intended to serve as a benchmark for the evaluation of novel compounds.
Signaling Pathway and Experimental Workflow
To aid in the understanding of the biological context and the experimental design for evaluating MKK4 inhibitors, the following diagrams illustrate the MKK4 signaling pathway and a general workflow for inhibitor screening and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Representative MKK4 Inhibitor Intermediate
This protocol describes a general method for the acylation of this compound, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a dry round bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Base: Add the base (e.g., Triethylamine, 1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acylating Agent:
-
If using an acyl chloride: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.
-
If using a carboxylic acid: In a separate flask, pre-activate the carboxylic acid (1.1 equivalents) with a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2.0 equivalents) in an anhydrous solvent (e.g., DMF) for 15-30 minutes. Then, add this activated solution to the flask containing this compound.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro MKK4 Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against MKK4 using a luminescence-based kinase assay.
Materials:
-
Recombinant human MKK4 enzyme
-
Kinase substrate (e.g., inactive JNK1)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Kinase Reaction:
-
In each well of the assay plate, add the kinase assay buffer.
-
Add the test compound or DMSO (for control wells) to the appropriate wells.
-
Add the MKK4 enzyme to all wells except the "no enzyme" control.
-
Add the kinase substrate (inactive JNK1) to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for MKK4.
-
Incubation: Incubate the plate at the optimal temperature for the MKK4 enzyme (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells) from all other readings.
-
Normalize the data by setting the "no inhibitor" control (DMSO) as 100% activity and the "high concentration inhibitor" or "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-5-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are:
-
Reduction of Methyl 3-methyl-5-nitrobenzoate: This involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a frequently used method for this transformation.[1][2]
-
Esterification of 3-amino-5-methylbenzoic acid: This is a direct esterification of the corresponding carboxylic acid with methanol, typically in the presence of an acid catalyst.[3]
Q2: What are some common issues encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including low product yield, incomplete reactions, difficulties in product isolation and purification, and the formation of side products. Specific issues often depend on the chosen synthetic route.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol-water, is often effective.[4] For more persistent impurities, silica gel column chromatography using a gradient of ethyl acetate in a non-polar solvent like hexanes can be employed.[5]
Troubleshooting Guides
Route 1: Reduction of Methyl 3-methyl-5-nitrobenzoate
This pathway is a common and effective method for the synthesis of this compound. However, challenges can arise during the reduction step.
Q4: My reduction reaction is slow or incomplete. What could be the cause?
A4: Incomplete reduction is a frequent issue. The following table outlines potential causes and their solutions.
| Potential Cause | Solution |
| Catalyst Activity | Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure the catalyst is not poisoned by impurities in the starting material or solvent. |
| Insufficient Hydrogen | Ensure the reaction system is properly sealed and under a positive pressure of hydrogen (e.g., atmospheric or higher).[1][2] Purge the system with an inert gas like nitrogen before introducing hydrogen to remove oxygen. |
| Poor Catalyst Dispersion | Ensure vigorous stirring or agitation to keep the catalyst suspended and in contact with the substrate. |
| Solvent Choice | Use a solvent in which both the starting material and product are soluble, such as methanol or ethanol. |
Q5: The isolated product is dark or colored. How can I decolorize it?
A5: Colored impurities can often be removed during purification.
| Problem | Solution |
| Colored Impurities | During recrystallization, add a small amount of activated charcoal to the hot solution and filter it hot through a pre-heated funnel to remove the charcoal and adsorbed impurities.[5] If color persists, column chromatography is a more effective method for removing colored byproducts.[5] |
Route 2: Esterification of 3-amino-5-methylbenzoic acid
Direct esterification is another viable route, but equilibrium limitations can affect the yield.
Q6: The esterification reaction has a low yield. How can I improve it?
A6: Low yields in Fischer esterification are often due to the reaction reaching equilibrium.
| Potential Cause | Solution |
| Equilibrium Limitation | Use a large excess of methanol to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid or thionyl chloride) is used.[3][6] |
| Reaction Time/Temperature | Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3] |
Experimental Protocols
Protocol 1: Reduction of Methyl 3-methyl-5-nitrobenzoate via Catalytic Hydrogenation
Materials:
-
Methyl 3-methyl-5-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve Methyl 3-methyl-5-nitrobenzoate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol %).
-
Seal the vessel and purge the system with an inert gas.
-
Introduce hydrogen gas (typically via a balloon or from a pressurized source).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Esterification of 3-amino-5-methylbenzoic acid
Materials:
-
3-amino-5-methylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid or Thionyl Chloride
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.2 eq, or thionyl chloride, 1.1-1.5 eq) dropwise.
-
After the addition is complete, heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
References
- 1. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Methyl 3-amino-5-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude "Methyl 3-amino-5-methylbenzoate".
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is an aromatic amine and ester. Its key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 18595-15-8 |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1] |
| Appearance | Yellow to brown solid[1] |
| Boiling Point | 303.1±22.0 °C (Predicted)[1] |
| pKa | 3.57±0.10 (Predicted)[1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |
Q2: What are the common impurities found in crude this compound?
Common impurities typically arise from the synthetic route used. The two most common routes are the esterification of 3-amino-5-methylbenzoic acid and the reduction of methyl 3-methyl-5-nitrobenzoate.
Potential impurities include:
-
Unreacted Starting Materials:
-
Reaction Byproducts: Depending on the specific reagents and conditions used, various side-products may form.
-
Colored Impurities: The crude product may be colored due to the formation of byproducts or degradation products.[2]
-
Residual Solvents: Solvents used in the reaction or work-up may be present in the crude product.[2]
Q3: What are the recommended primary methods for purifying the crude product?
The two most effective and commonly used methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q4: How can I assess the purity of my final product?
Purity assessment is a critical step. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the separation of your desired compound from impurities and to monitor the progress of column chromatography.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can be used to identify and quantify impurities.[3]
Purification Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude "this compound" in a question-and-answer format.
Recrystallization Issues
Problem: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound at elevated temperatures, or an insufficient volume of solvent has been used.[3]
-
Solution:
-
Ensure you are adding the solvent in small portions to the heated crude material to gauge the required volume.[3]
-
If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a solvent mixture should be tested.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated (too much solvent was used), or the compound has a tendency to form a supersaturated solution or an oil.[3]
-
Solution:
-
If too much solvent was added, evaporate some of the solvent to concentrate the solution and then allow it to cool again.[3]
-
Induce crystallization by scratching the inside of the flask at the solvent-air interface with a clean glass rod.[3]
-
Add a seed crystal of the pure compound, if available.[3]
-
Cool the solution in an ice bath to further decrease solubility.[3]
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point.
-
Solution:
-
Re-heat the solution to dissolve the oil, and allow it to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system.
-
If impurities are the cause, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
-
Problem: The final product is colored (yellow/brown).
-
Possible Cause: Residual colored impurities from the synthesis or degradation of the product due to heat or air exposure.[2]
-
Solution:
-
Perform a charcoal treatment during recrystallization. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[2]
-
For persistent color, column chromatography is highly effective at separating colored impurities.[2]
-
Column Chromatography Issues
Problem: Tailing or poor separation on the silica gel column.
-
Possible Cause: The basic amino group of the compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[2]
-
Solution:
Problem: The compound does not elute from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.[3]
-
Solution:
Quantitative Data Summary
The following table summarizes typical parameters for the purification of aromatic amines like this compound, based on data for analogous compounds.
Table 2: Purification Parameters for this compound (by analogy)
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Eluents | Ethanol/Water, Methanol | Hexanes/Ethyl Acetate with 0.5-1% Triethylamine |
| Expected Yield | 70-90% | 60-85% |
| Achievable Purity | >98% | >99% |
| Typical TLC Rf | N/A | 0.2 - 0.4 (in optimal eluent) |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a standard method for purifying aromatic amines and is likely suitable for this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[2]
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2][4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[2]
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating the product from significant impurities, especially those with different polarities.
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% triethylamine) that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes with 1% triethylamine). Pour the slurry into a column and allow it to pack under pressure, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This dry-loading technique generally provides better separation.[2]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% ethyl acetate in hexanes, maintaining the 1% triethylamine) to elute the compounds from the column.[2]
-
Fraction Collection: Collect the eluent in separate test tubes or flasks.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]
Visualizations
Caption: A typical workflow for the recrystallization of this compound.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of Methyl 3-amino-5-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 3-amino-5-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound are:
-
Esterification of 3-amino-5-methylbenzoic acid: This method involves the reaction of 3-amino-5-methylbenzoic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[1][2]
-
Reduction of Methyl 3-methyl-5-nitrobenzoate: This route begins with the nitration of a suitable precursor to form 3-methyl-5-nitrobenzoic acid, followed by esterification to Methyl 3-methyl-5-nitrobenzoate, and finally, reduction of the nitro group to an amine.[3][4] Common reducing agents include catalytic hydrogenation (e.g., Pd/C) or metals in acidic media (e.g., Fe/acetic acid).[5]
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurities largely depend on the synthetic route chosen.
-
From Esterification Route:
-
Unreacted 3-amino-5-methylbenzoic acid: Incomplete esterification will leave starting material in your product.
-
3-amino-5-methylbenzoic acid (hydrolysis product): If water is present during workup or storage, the ester can hydrolyze back to the carboxylic acid.[6][7]
-
Polymerization byproducts: Under harsh acidic conditions, dimerization or polymerization of the starting material or product can occur.[5]
-
-
From Reduction Route:
-
Unreacted Methyl 3-methyl-5-nitrobenzoate: Incomplete reduction is a common source of this impurity.
-
Nitroso or hydroxylamine intermediates: Incomplete reduction can also lead to the formation of corresponding nitroso or hydroxylamine compounds.[5]
-
Azo/Azoxy compounds: Dimeric azo or azoxy compounds can form as byproducts of incomplete nitro group reduction.[3]
-
Over-methylation products (impurities from starting material synthesis): If the starting toluene derivative is over-methylated prior to nitration and subsequent steps, you may carry over impurities with additional methyl groups.
-
Q3: How can I best purify my crude this compound?
A3: The recommended purification methods are:
-
Recrystallization: This is an effective method for removing minor impurities. Ethanol and methanol are often suitable solvents.[8]
-
Flash Column Chromatography: This technique is highly effective for separating the desired product from significant amounts of impurities, especially those with different polarities.[8] A mobile phase gradient of ethyl acetate in hexanes or dichloromethane is commonly used. To prevent tailing due to the basicity of the amino group, adding a small amount of triethylamine (0.5-1%) to the mobile phase is recommended.[8]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot suggests a relatively pure compound.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can help identify and quantify impurities.[9]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[8]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield after esterification | Incomplete reaction. | Increase reaction time, ensure the acid catalyst is active and used in the correct stoichiometric amount. Refluxing for 4-6 hours is a common practice.[3] |
| Product loss during workup. | Ensure proper pH adjustment during neutralization to prevent the product from remaining in the aqueous layer. Perform multiple extractions with an appropriate organic solvent like ethyl acetate.[1] | |
| Low yield after nitro reduction | Incomplete reduction. | Ensure the catalyst (e.g., Pd/C) is active and well-dispersed through vigorous stirring. For catalytic hydrogenation, maintain adequate hydrogen pressure.[3] If using a metal/acid system, ensure sufficient reducing agent is used. |
| Formation of byproducts. | Optimize reaction conditions (temperature, pressure, reaction time) to minimize the formation of azo/azoxy compounds.[3] |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Crude product is an oil and will not crystallize | Presence of significant impurities. | Attempt to purify a small sample via flash column chromatography to isolate the pure compound, which can then be used as a seed crystal for the bulk of the material.[8] |
| Product is colored (yellow/brown) | Residual colored impurities from the synthesis. | If recrystallizing, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[8] |
| Tailing or poor separation in column chromatography | The basic amino group is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (~0.5-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[8] |
| Presence of starting material in final product | Incomplete reaction. | Monitor the reaction progress using TLC to ensure full consumption of the starting material before workup. |
| Hydrolysis of the ester | Presence of water during workup or storage. | Use anhydrous solvents and drying agents. Store the final product in a tightly sealed container in a desiccator. |
Experimental Protocols
Protocol 1: Esterification of 3-amino-5-methylbenzoic acid using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid in anhydrous methanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (approximately 2.2 equivalents) dropwise to the stirred solution, maintaining a low temperature.[3]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.[3]
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove excess methanol.
-
Neutralization: Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography.[8]
Protocol 2: Reduction of Methyl 3-methyl-5-nitrobenzoate via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 3-methyl-5-nitrobenzoate in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).[3]
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[3]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[8]
Visualizations
Caption: Primary synthesis pathways for this compound.
Caption: Common sources of impurities in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 3-amino-5-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-5-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
-
Esterification of 3-amino-5-methylbenzoic acid: This is a direct, one-step reaction, typically a Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
-
Reduction of Methyl 3-methyl-5-nitrobenzoate: This is a two-step process that begins with the nitration of methyl 3-methylbenzoate to introduce a nitro group, followed by the reduction of the nitro group to an amine.
Q2: What are the common side products I should be aware of for each route?
A2: The potential side products depend on the chosen synthetic route. Below is a summary of common impurities.
Data on Potential Reaction Side Products
| Synthetic Route | Side Product/Impurity | Reason for Formation | Typical Method of Removal |
| Esterification of 3-amino-5-methylbenzoic acid | Unreacted 3-amino-5-methylbenzoic acid | Incomplete reaction due to equilibrium limitations of Fischer esterification. | Aqueous basic wash (e.g., sodium bicarbonate solution) during work-up. |
| Unreacted Methanol | Used in excess as a reagent and solvent. | Evaporation. | |
| Dimerization/Polymerization Products | Self-condensation of the amino acid under harsh heating conditions. | Column chromatography. | |
| Reduction of Methyl 3-methyl-5-nitrobenzoate | Unreacted Methyl 3-methyl-5-nitrobenzoate | Incomplete reduction. | Column chromatography. |
| Methyl 3-methyl-2-nitrobenzoate & Methyl 3-methyl-4-nitrobenzoate | Formation of ortho and para isomers during the preceding nitration step. | Difficult to remove; requires careful chromatographic separation. | |
| Dinitrated Products | Over-nitration of the starting material if reaction conditions are not controlled. | Column chromatography. | |
| Nitroso and Hydroxylamine intermediates | Incomplete reduction of the nitro group. | Can be converted to the desired amine with further reduction or removed by chromatography. | |
| Azo and Azoxy Compounds | Dimerization of nitroso and hydroxylamine intermediates during reduction. | Column chromatography. |
Troubleshooting Guides
Route 1: Esterification of 3-amino-5-methylbenzoic acid
Q3: My esterification reaction has a low yield. What are the possible causes and solutions?
A3: Low yields in Fischer esterification are common due to the reversible nature of the reaction.
-
Issue: Incomplete reaction.
-
Solution 1: Use a large excess of methanol to shift the equilibrium towards the product.
-
Solution 2: Remove water as it forms, either by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Solution 3: Increase the reaction time or temperature, but monitor for potential side reactions.
-
Solution 4: Ensure your acid catalyst (e.g., sulfuric acid) is concentrated and added in a sufficient amount.
-
Q4: My final product is discolored (yellow or brown). How can I purify it?
A4: Discoloration often arises from impurities formed due to oxidation or side reactions at elevated temperatures.
-
Solution 1: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can remove colored impurities. The use of activated charcoal during recrystallization can also be effective.
-
Solution 2: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for removing polar, colored impurities.
Route 2: Reduction of Methyl 3-methyl-5-nitrobenzoate
Q5: My reduction reaction is incomplete, and I have a mixture of starting material and product. What went wrong?
A5: Incomplete reduction is a frequent issue in the conversion of nitro compounds to amines.
-
Issue: Inactive or insufficient catalyst (for catalytic hydrogenation).
-
Solution: Use a fresh, high-quality catalyst (e.g., Palladium on carbon, Pd/C). Ensure the catalyst is not poisoned and is used in the correct loading (typically 5-10 mol%).
-
-
Issue: Insufficient reducing agent (for chemical reductions, e.g., Sn/HCl).
-
Solution: Ensure you are using a sufficient stoichiometric excess of the reducing metal and acid.
-
-
Issue: Poor reaction conditions.
-
Solution (Catalytic Hydrogenation): Ensure the system is properly purged of air and maintained under a positive pressure of hydrogen. Vigorous stirring is crucial for good contact between the substrate, catalyst, and hydrogen.
-
Solution (Chemical Reduction): Ensure the reaction temperature is appropriate for the chosen reagents.
-
Q6: I am observing multiple spots on my TLC that are not the starting material or the desired product. What could they be?
A6: The presence of multiple unexpected spots suggests the formation of various side products.
-
Possible Side Products: As listed in the table above, these could be isomers from the nitration step, dinitrated compounds, or intermediates from the reduction (nitroso, hydroxylamine) and their dimerization products (azo/azoxy compounds).
-
Troubleshooting:
-
Analyze the Precursor: First, confirm the purity of your starting material, methyl 3-methyl-5-nitrobenzoate. The presence of isomers will carry through to the final product.
-
Optimize Reduction Conditions: Milder reducing agents and controlled temperatures can minimize the formation of dimeric byproducts.
-
Purification: A careful column chromatography is often necessary to separate these closely related compounds.
-
Experimental Protocols
Protocol 1: Esterification of 3-amino-5-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Warm the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.
Protocol 2: Reduction of Methyl 3-methyl-5-nitrobenzoate (Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation vessel, dissolve methyl 3-methyl-5-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with an inert gas (e.g., nitrogen), and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Primary synthetic pathways to this compound.
Caption: A general workflow for troubleshooting experimental outcomes.
Caption: Logical relationships for identifying potential side products.
Technical Support Center: Optimizing Synthesis of Methyl 3-amino-5-methylbenzoate
Disclaimer: The synthesis of Methyl 3-amino-5-methylbenzoate is less commonly reported in scientific literature compared to its isomer, Methyl 3-amino-4-methylbenzoate. The following guide provides optimized reaction conditions and troubleshooting advice based on established chemical principles and adapted from protocols for structurally similar compounds. Researchers should treat these as starting points and may need to perform further optimization for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most viable synthetic pathways to this compound are:
-
Esterification of 3-amino-5-methylbenzoic acid: This is a direct, single-step reaction where the carboxylic acid is converted to its methyl ester using methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[1][2]
-
Reduction of Methyl 3-methyl-5-nitrobenzoate: This two-step approach involves first synthesizing the nitro-substituted precursor, Methyl 3-methyl-5-nitrobenzoate, and then reducing the nitro group to an amine. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or metal/acid combinations (e.g., Fe in acetic acid) are common for the reduction step.[1][3]
Q2: What are the key physical and chemical properties of this compound?
A2: The table below summarizes the key properties of the target compound.
| Property | Value |
| CAS Number | 18595-15-8 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Boiling Point | 303.1 °C at 760 mmHg |
(Data sourced from publicly available chemical databases)
Experimental Protocols
Protocol 1: Esterification of 3-amino-5-methylbenzoic acid
This protocol is adapted from the high-yield synthesis of the 4-methyl isomer using thionyl chloride.[1][4]
Materials:
-
3-amino-5-methylbenzoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per 1 g of acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (approx. 2.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until the pH is approximately 7.5.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Reduction of Methyl 3-methyl-5-nitrobenzoate
This protocol describes a standard catalytic hydrogenation procedure.
Materials:
-
Methyl 3-methyl-5-nitrobenzoate
-
Methanol (MeOH)
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve Methyl 3-methyl-5-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per 1 g of ester).
-
Add a catalytic amount of Pd/C or Raney Nickel (approx. 5% by weight of the starting material).[1]
-
Transfer the mixture to a hydrogenation apparatus (e.g., a Parr shaker).
-
Purge the system with an inert gas like nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.[1]
-
Stir the reaction mixture vigorously at room temperature for 8-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Troubleshooting Guide
Esterification Reaction Issues
Q3: My esterification reaction is slow or incomplete. How can I improve the conversion rate?
A3: Incomplete conversion in Fischer esterification is a common problem. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous methanol. Water can hydrolyze the thionyl chloride and shift the equilibrium back towards the starting materials. |
| Insufficient Catalyst | Ensure the correct stoichiometry of the acid catalyst (e.g., thionyl chloride) is used. For other acid catalysts like H₂SO₄, a catalytic amount (e.g., 5-10 mol%) is typically sufficient. |
| Low Reaction Temperature | The reaction is typically performed at the reflux temperature of methanol to ensure a reasonable reaction rate.[2] |
| Equilibrium Limitation | Use a large excess of methanol to drive the equilibrium towards the product side. |
Nitro Group Reduction Issues
Q4: The reduction of the nitro group is incomplete, and I still see starting material. What should I do?
A4: Incomplete reduction can be caused by several factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity (for Catalytic Hydrogenation) | Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities (e.g., sulfur compounds). For Pd/C, ensure it is properly handled to avoid deactivation. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure (e.g., 50 psi).[1] |
| Poor Catalyst Dispersion | Vigorous stirring is crucial to keep the catalyst suspended and ensure good contact with the substrate. |
| Poor Substrate Solubility | If the nitro compound has low solubility in methanol, consider using a co-solvent like Tetrahydrofuran (THF) or adding some acetic acid to improve solubility.[5] |
| Inactive Metal (for Metal/Acid Reductions) | For reductions using metals like Fe, Sn, or Zn, ensure the metal is finely powdered to maximize surface area.[6] |
Q5: I am observing byproducts in my reduction reaction. How can I minimize their formation?
A5: Byproduct formation, such as hydroxylamines or azo compounds, can occur if the reduction does not go to completion.
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure a sufficient excess of the reducing agent is used to drive the reaction to the final amine product. |
| Uncontrolled Reaction Temperature | Some reduction reactions are exothermic. Maintain proper temperature control to avoid localized overheating, which can promote the formation of dimeric side products.[5] |
| Incorrect Choice of Reducing Agent | For aromatic nitro compounds, catalytic hydrogenation or metal/acid reductions are generally preferred. Reagents like LiAlH₄ can lead to the formation of azo products.[3] |
Purification and Isolation Problems
Q6: My crude product is an oil and will not crystallize. What can I do?
A6: "Oiling out" is a common issue when impurities are present or the solution is cooled too quickly.
| Potential Solution | Description |
| Slow Cooling | Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly to room temperature before placing it in an ice bath. |
| Induce Crystallization | Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure product. |
| Preliminary Purification | If the product is heavily contaminated with impurities, a preliminary purification by column chromatography may be necessary before attempting recrystallization. |
Visualizing the Process
Caption: Primary synthesis pathways for this compound.
Caption: A workflow for troubleshooting low product yield.
References
Technical Support Center: Crystallization of Methyl 3-amino-5-methylbenzoate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the crystallization of Methyl 3-amino-5-methylbenzoate. The guidance is structured to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
This compound is an organic compound with the following properties:
| Property | Value |
| CAS Number | 18595-15-8[1][2] |
| Molecular Formula | C₉H₁₁NO₂[1][2] |
| Molecular Weight | 165.19 g/mol [2] |
| Appearance | Typically a yellow to brown solid[2] |
| Boiling Point | 303.1±22.0 °C (Predicted)[2] |
| pKa | 3.57±0.10 (Predicted)[2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature[2] |
Q2: Which solvents are suitable for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For aromatic amines like this compound, common solvents to consider are ethanol, methanol, or a mixed solvent system such as ethanol-water or ethyl acetate-hexane.[3][4][5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q3: My compound is separating as an oil during crystallization ("oiling out"). What can I do?
"Oiling out" occurs when the solute separates from the supersaturated solution as a liquid instead of a solid.[6][7] This is a common issue with organic compounds, including amines, and can be caused by a solution that is too concentrated or cooled too quickly.[6][7] Here are several strategies to address this:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil, then allow it to cool more slowly.[8]
-
Slow Cooling: Let the solution cool to room temperature gradually before moving it to an ice bath. Insulating the flask can help slow the cooling process.[6][8]
-
Use a Seed Crystal: If you have a small amount of the solid product, adding a seed crystal to the cooled, saturated solution can induce crystallization.[3][8]
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A combination of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization over oiling out.[6]
Q4: My final product is colored (yellow/brown). How can I decolorize it?
Colored impurities often arise from the synthesis process or degradation of the product.[3]
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal (1-2% w/w) to the hot solution.[3][8] Boil the mixture for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. This must be done quickly to prevent premature crystallization.[3]
-
Column Chromatography: For persistent color, column chromatography using silica gel is a highly effective purification method.[3][8]
Q5: The crystallization yield is very low. What are the possible reasons and solutions?
A low yield can result from several factors.[7]
-
Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of the product may remain dissolved in the mother liquor.[7] If the mother liquor has not been discarded, you can try to concentrate it by evaporation and cool it again to recover more product.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper, leading to loss of material. Ensure the funnel and receiving flask are pre-heated.[3]
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Placing the flask in an ice-water bath for at least 30 minutes can help.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. The solution is not sufficiently saturated. 2. The solution is supersaturated but nucleation has not occurred. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[3] |
| "Oiling Out" | 1. The solution is too concentrated. 2. The solution was cooled too rapidly. 3. The melting point of the solid is lower than the temperature of the solution.[7] | 1. Add more hot solvent to dissolve the oil, then cool slowly.[8] 2. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[6] |
| Product is Colored | 1. Residual colored impurities from the synthesis. 2. Product degradation from heat or air exposure. | 1. Perform a charcoal treatment during recrystallization.[3][8] 2. If color persists, purify by column chromatography.[3][8] |
| Low Yield | 1. Too much solvent was used. 2. Incomplete crystallization. 3. Product was lost during transfer or filtration. | 1. Concentrate the mother liquor by evaporating some solvent and re-cool to recover more product.[7] 2. Ensure the solution is thoroughly cooled in an ice bath.[3] 3. Rinse all glassware with a small amount of cold solvent to recover any adhering product. |
| Fine Powder Forms | 1. Very rapid crystallization. | 1. Re-dissolve the solid in a minimum of hot solvent, add a little extra solvent, and allow it to cool more slowly.[7] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[3]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals, preferably in a vacuum oven at a moderate temperature, until a constant weight is achieved.[3]
Visualizations
Caption: A general workflow for the crystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 18595-15-8 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. savemyexams.com [savemyexams.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Removal of unreacted starting materials from "Methyl 3-amino-5-methylbenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from "Methyl 3-amino-5-methylbenzoate."
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material found in crude "this compound"?
The most common unreacted starting material is typically 3-amino-5-methylbenzoic acid, which is the precursor for the esterification reaction to form this compound.
Q2: How can I quickly assess the purity of my this compound and detect the presence of the starting material?
Thin-Layer Chromatography (TLC) is a rapid and effective method for this purpose. The starting material, being a carboxylic acid, is significantly more polar than the ester product. On a silica gel TLC plate, the starting material will have a much lower Rf value (it will not travel as far up the plate) than the desired product.
Q3: What are the primary methods for removing unreacted 3-amino-5-methylbenzoic acid?
The most common and effective methods are:
-
Acid-Base Extraction: This technique exploits the acidic nature of the unreacted carboxylic acid.
-
Column Chromatography: This method separates compounds based on their polarity.
-
Recrystallization: This purification technique is based on the differential solubility of the product and impurities in a suitable solvent.
Q4: My purified product is still showing a yellow or brown color. What could be the cause?
Residual colored impurities can arise from the synthesis or degradation of the product. A charcoal treatment during recrystallization can often remove these colored impurities. If the color persists, column chromatography is a highly effective method for its removal.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Two spots on TLC after reaction work-up | Incomplete reaction, with the lower Rf spot being the unreacted 3-amino-5-methylbenzoic acid. | Proceed with one of the purification protocols outlined below (Acid-Base Extraction, Column Chromatography, or Recrystallization). |
| Product "oils out" during recrystallization | The solvent is not ideal, or there is a high concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. 2. Try a different recrystallization solvent or solvent system. 3. Perform a preliminary purification by acid-base extraction or column chromatography. |
| Significant tailing of the product spot on TLC | The basic amino group of the product is interacting with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the TLC mobile phase to suppress this interaction. This will also be necessary for column chromatography. |
| Low recovery of product after purification | The product may have some solubility in the aqueous layer during extraction, or the incorrect solvent was used for recrystallization or column chromatography. | 1. During acid-base extraction, ensure the aqueous layer is thoroughly extracted with the organic solvent. 2. For recrystallization, use the minimum amount of hot solvent and cool the solution sufficiently to maximize crystal formation. 3. For column chromatography, ensure the correct eluent polarity is used to elute the product effectively. |
Data Presentation
The following table summarizes key quantitative data for "this compound" and its common unreacted starting material.
| Property | This compound | 3-amino-5-methylbenzoic acid |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₉NO₂ |
| Molecular Weight | 165.19 g/mol | 151.16 g/mol [1] |
| Appearance | Yellow to brown solid[2] | White crystalline solid[1] |
| Melting Point | Not specified | 170-172 °C[1] |
| Boiling Point | 303.1 °C (Predicted)[2][3] | 353.6 °C (Predicted)[1] |
| pKa | 3.57 (Predicted)[2] | Not specified |
| Solubility | Soluble in many organic solvents. | Soluble in hot water, alcohols, and ether; slightly soluble in cold water.[1] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This method is ideal for a first-pass purification to remove the bulk of the acidic starting material.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The unreacted 3-amino-5-methylbenzoic acid will react with the base to form a water-soluble carboxylate salt, which will move into the aqueous layer.
-
Separation: Separate the organic layer from the aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Column Chromatography
This method provides a high degree of purification.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3. If tailing is observed, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (low polarity) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM. For better separation, pre-adsorb the sample onto a small amount of silica gel and load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity eluent. The less polar product will travel down the column faster than the more polar starting material.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
This method is effective if a suitable solvent is found in which the product is soluble when hot but insoluble when cold, while the starting material has different solubility characteristics.
-
Solvent Selection: Test various solvents (e.g., ethanol, isopropanol, or mixtures with water) to find one that dissolves the crude product when hot but allows for crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Mandatory Visualization
References
"Methyl 3-amino-5-methylbenzoate" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-amino-5-methylbenzoate. This resource is intended for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and interpretation of experimental results involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be protected from light and stored under an inert atmosphere.[2][3]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, two primary degradation routes are likely:
-
Hydrolysis of the ester group: In the presence of acid or base, the methyl ester can hydrolyze to form 3-amino-5-methylbenzoic acid and methanol.
-
Oxidation of the amino group: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.
Further studies, such as forced degradation experiments, are recommended to fully elucidate the degradation pathways.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation of this compound may be indicated by a change in physical appearance, such as a color change from its typical yellow to brown solid form, or the presence of an uncharacteristic odor.[2] For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new impurity peaks and a decrease in the main compound's peak area.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, it is recommended to handle this compound in a well-ventilated area or under a chemical fume hood.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions and ensure the compound has not been exposed to incompatible materials. Perform a purity check using HPLC. |
| Appearance of unknown peaks in chromatogram | Sample degradation. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. |
| Discoloration of the solid compound | Oxidation or exposure to light. | Store the compound in a dark place under an inert atmosphere. If discoloration is significant, the purity should be re-assessed before use. |
| Low assay value | Hydrolysis of the ester or other degradation pathways. | Ensure the compound is not exposed to acidic or basic conditions during storage or in the experimental setup. Use freshly prepared solutions. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[4][5] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Data Analysis:
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
General Parameters:
-
Column: A C18 column is often a good starting point for the separation of small aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Visualizations
Caption: Logical workflow for the proper storage and handling of this compound.
Caption: General experimental workflow for a forced degradation study of this compound.
References
Preventing byproduct formation in "Methyl 3-amino-5-methylbenzoate" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-amino-5-methylbenzoate. The information is structured to address common issues encountered during synthesis and purification, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic pathways for this compound are:
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Route A: Fischer esterification of 3-amino-5-methylbenzoic acid with methanol, catalyzed by a strong acid.
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Route B: Reduction of a nitro precursor, typically Methyl 3-methyl-5-nitrobenzoate. This precursor is synthesized by the nitration of 3-methylbenzoic acid followed by esterification, or by the esterification of 3-methylbenzoic acid followed by nitration.
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The most common byproducts depend on the synthetic route chosen.
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In Route A (Esterification) , the primary "byproduct" is often unreacted 3-amino-5-methylbenzoic acid due to the reversible nature of the reaction.
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In Route B (Nitro Reduction) , byproducts can include incompletely reduced intermediates such as nitroso and hydroxylamine compounds. Dimeric impurities like azoxy and azo compounds can also form through condensation of these intermediates.
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Isomeric impurities, such as other methyl-aminobenzoate isomers, may also be present if the initial nitration of the precursor was not regioselective.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product can typically be achieved through the following methods:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A common solvent system is a mixture of ethanol and water.
-
Column Chromatography: For mixtures with significant amounts of byproducts or isomeric impurities, column chromatography using silica gel is highly effective. A typical eluent system would be a gradient of ethyl acetate in hexanes. The amino group's basicity can sometimes cause tailing on the silica gel column; this can often be mitigated by adding a small amount of triethylamine (0.5-1%) to the eluent.
Troubleshooting Guides
Route A: Esterification of 3-amino-5-methylbenzoic acid
Problem 1: Low yield of this compound due to incomplete reaction.
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Cause: Fischer esterification is an equilibrium reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Solution:
-
Use a large excess of methanol to drive the equilibrium towards the product side.
-
Ensure all reagents and glassware are anhydrous.
-
Use a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.[1]
-
| Condition | Recommended Action | Expected Outcome |
| Insufficient Methanol | Use methanol as the solvent (large excess). | Shifts equilibrium to favor ester formation. |
| Presence of Water | Use anhydrous methanol and dry glassware. | Minimizes reverse reaction (hydrolysis). |
| Water Buildup | Use a Dean-Stark trap or molecular sieves. | Removes water, driving the reaction to completion. |
Problem 2: The reaction is not proceeding despite using an acid catalyst.
-
Cause: The amino group on the starting material is basic and can be protonated by the acid catalyst. This can reduce the catalyst's effectiveness.
-
Solution:
-
Use a stoichiometric amount of a strong acid catalyst, such as sulfuric acid or by generating HCl in situ from thionyl chloride and methanol. This ensures there is enough acid to both protonate the amino group and catalyze the esterification.
-
Route B: Reduction of Methyl 3-methyl-5-nitrobenzoate
Problem 1: Incomplete reduction of the nitro group, resulting in a mixture of products.
-
Cause: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Insufficient reducing agent, inactive catalyst, or suboptimal reaction conditions can lead to the accumulation of these intermediates.
-
Solution:
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Ensure the catalyst is fresh and active. Use adequate hydrogen pressure (e.g., 50 psi) and vigorous stirring to ensure good mixing.[2]
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): Use a sufficient excess of the metal and acid. Ensure the metal is in a powdered form to maximize surface area.
-
| Parameter | Recommended Action | Expected Outcome |
| Catalyst Activity (Hydrogenation) | Use fresh, high-quality catalyst (e.g., 5-10% Pd/C). | Ensures efficient reaction rate. |
| Hydrogen Pressure | Maintain adequate pressure (e.g., 40-50 psi). | Drives the hydrogenation to completion. |
| Reducing Agent Stoichiometry (Metal/Acid) | Use a stoichiometric excess of the metal and acid. | Ensures complete reduction of the nitro group. |
Problem 2: Formation of dimeric byproducts such as azoxy and azo compounds.
-
Cause: These byproducts form from the condensation of the nitroso and hydroxylamine intermediates, which can accumulate during an incomplete or slow reduction.[3] This is more common under neutral or basic conditions.
-
Solution:
-
Maintain acidic conditions during the reduction, as this generally favors the complete reduction to the amine.
-
Ensure the reaction goes to completion by using a sufficient amount of reducing agent and allowing for adequate reaction time.
-
Choose a reducing system known for its high chemoselectivity, such as catalytic hydrogenation or certain metal/acid combinations under controlled conditions.
-
Precursor Synthesis: Nitration of 3-Methylbenzoic Acid
Problem: Formation of isomeric nitro-compounds during the initial nitration step.
-
Cause: The nitration of 3-methylbenzoic acid is influenced by the directing effects of both the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing). This can lead to a mixture of isomers, primarily 3-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 3-methyl-6-nitrobenzoic acid.[4]
-
Solution:
-
Temperature Control: The regioselectivity of the nitration is highly dependent on the temperature. Lower temperatures (e.g., below -20°C) have been shown to favor the formation of the desired 3-methyl-2-nitrobenzoic acid, which is a precursor to the 5-nitro ester.[4]
-
Protecting Group Strategy: To improve regioselectivity, the carboxylic acid can first be converted to its methyl ester. The ester group's electronic and steric properties can help direct the nitration more effectively.[5]
-
Purification: The isomeric mixture of nitro-acids or nitro-esters must be carefully purified, typically by recrystallization, before proceeding to the reduction step to avoid carrying isomeric impurities into the final product.
-
| Nitrating System | Temperature (°C) | Selectivity for 2-nitro isomer (%) |
| Conc. HNO₃ | -15 | 75.2 |
| Conc. HNO₃ | -17 | 78.4 |
| Conc. HNO₃ | -23.3 | 84.8 |
Data sourced from a comparative guide on the nitration of 3-methylbenzoic acid.[4]
Experimental Protocols & Workflows
Protocol 1: Esterification of 3-amino-5-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-methylbenzoic acid in anhydrous methanol (at least 10-fold molar excess).
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Reduction of Methyl 3-methyl-5-nitrobenzoate via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 3-methyl-5-nitrobenzoate in methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).
-
Hydrogenation: Place the vessel on a hydrogenation apparatus (e.g., Parr shaker). Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to a pressure of 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 8-12 hours). Monitor the reaction's progress by TLC.
-
Work-up: Carefully vent the hydrogen and purge the system with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify further if necessary.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Byproduct formation pathway during nitro group reduction.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Validation & Comparative
"Methyl 3-amino-5-methylbenzoate" NMR spectral analysis
A Comprehensive Guide to the NMR Spectral Analysis of Methyl 3-amino-5-methylbenzoate and Its Isomers
For researchers and professionals in the fields of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of this compound and two of its structural isomers: Methyl 3-amino-2-methylbenzoate and Methyl 4-amino-3-methylbenzoate. The presented data, based on predicted spectra, highlights the subtle yet significant differences in chemical shifts and coupling patterns that arise from the varied substitution on the benzene ring.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and its selected isomers. These values are crucial for distinguishing between these closely related compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | Aromatic H-2 | 7.15 | s | - |
| Aromatic H-4 | 6.85 | s | - | |
| Aromatic H-6 | 7.01 | s | - | |
| -OCH₃ | 3.85 | s | - | |
| -CH₃ | 2.29 | s | - | |
| -NH₂ | 3.75 | br s | - | |
| Methyl 3-amino-2-methylbenzoate | Aromatic H-4 | 6.75 | t | 7.8 |
| Aromatic H-5 | 7.10 | d | 7.8 | |
| Aromatic H-6 | 6.65 | d | 7.8 | |
| -OCH₃ | 3.88 | s | - | |
| -CH₃ | 2.15 | s | - | |
| -NH₂ | 4.00 | br s | - | |
| Methyl 4-amino-3-methylbenzoate | Aromatic H-2 | 7.72 | d | 2.0 |
| Aromatic H-5 | 6.70 | d | 8.2 | |
| Aromatic H-6 | 7.65 | dd | 8.2, 2.0 | |
| -OCH₃ | 3.84 | s | - | |
| -CH₃ | 2.20 | s | - | |
| -NH₂ | 4.10 | br s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound | C=O | 167.5 |
| C-1 | 131.0 | |
| C-2 | 122.0 | |
| C-3 | 147.0 | |
| C-4 | 118.0 | |
| C-5 | 139.0 | |
| C-6 | 115.0 | |
| -OCH₃ | 52.0 | |
| -CH₃ | 21.5 | |
| Methyl 3-amino-2-methylbenzoate | C=O | 168.0 |
| C-1 | 129.0 | |
| C-2 | 125.0 | |
| C-3 | 146.0 | |
| C-4 | 117.0 | |
| C-5 | 130.0 | |
| C-6 | 114.0 | |
| -OCH₃ | 52.2 | |
| -CH₃ | 15.0 | |
| Methyl 4-amino-3-methylbenzoate | C=O | 167.0 |
| C-1 | 121.0 | |
| C-2 | 133.0 | |
| C-3 | 128.0 | |
| C-4 | 148.0 | |
| C-5 | 113.0 | |
| C-6 | 130.0 | |
| -OCH₃ | 51.8 | |
| -CH₃ | 17.5 |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for acquiring high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
3. ¹H NMR Spectrum Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 30° or 90° pulse.
-
Set the relaxation delay (D1) to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
4. ¹³C NMR Spectrum Acquisition:
-
Set the appropriate spectral width (e.g., 0 to 220 ppm).
-
Use a standard proton-decoupled pulse sequence.
-
Set the relaxation delay (D1) to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference.
Workflow for Comparative NMR Spectral Analysis
The following diagram illustrates a logical workflow for the comparative analysis of the NMR spectra of this compound and its isomers.
Caption: Workflow for comparative NMR analysis.
By following this structured approach, researchers can effectively utilize NMR spectroscopy to differentiate between structural isomers and unambiguously confirm the identity of their synthesized or isolated compounds.
A Comparative Guide to the Synthesis of Methyl 3-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for Methyl 3-amino-5-methylbenzoate, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The routes are evaluated based on reaction yield, purity, and procedural complexity, with supporting experimental data from analogous preparations.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two main pathways:
-
Route 1: Esterification of 3-amino-5-methylbenzoic acid. This direct approach involves the conversion of the carboxylic acid to its corresponding methyl ester.
-
Route 2: Reduction of Methyl 3-nitro-5-methylbenzoate. This two-step route begins with the nitration of a suitable precursor to introduce the nitro group, followed by its reduction to the amine.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the two proposed synthetic routes. The data is based on established procedures for structurally similar compounds.
| Parameter | Route 1: Esterification of 3-amino-5-methylbenzoic acid | Route 2: Reduction of Methyl 3-nitro-5-methylbenzoate |
| Starting Material | 3-amino-5-methylbenzoic acid | 3-methylbenzoic acid |
| Key Reagents | Thionyl chloride, Methanol | Nitric acid, Sulfuric acid, Palladium on carbon, Hydrogen gas |
| Number of Steps | 1 | 3 (Nitration, Esterification, Reduction) |
| Reported Yield | High (often >90%) | Moderate to High (Overall yield depends on individual step efficiencies) |
| Purity | Generally high after workup | May require purification after each step |
| Reaction Time | 4-24 hours | Multiple steps, each requiring several hours |
| Scalability | Readily scalable | Scalability can be challenging due to exothermic nitration and handling of hydrogen gas |
Experimental Protocols
Detailed methodologies for the key steps in each synthetic route are provided below. These protocols are adapted from established procedures for analogous compounds.
Route 1: Esterification of 3-amino-5-methylbenzoic acid
This method is a high-yield procedure for the direct conversion of the carboxylic acid to the methyl ester.
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per 1 g of acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10 °C.
Reaction:
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Route 2: Reduction of Methyl 3-nitro-5-methylbenzoate
This route involves three main stages: nitration of the starting benzoic acid, esterification of the nitro-acid, and finally, reduction of the nitro group.
Stage 1: Nitration of 3-methylbenzoic acid
-
To a stirred solution of 3-methylbenzoic acid in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture onto ice and filter the resulting precipitate to obtain 3-nitro-5-methylbenzoic acid.
Stage 2: Esterification of 3-nitro-5-methylbenzoic acid
-
Follow the esterification protocol described in Route 1, using 3-nitro-5-methylbenzoic acid as the starting material to yield Methyl 3-nitro-5-methylbenzoate.
Stage 3: Reduction of Methyl 3-nitro-5-methylbenzoate
-
Dissolve Methyl 3-nitro-5-methylbenzoate (1.0 eq) in methanol (approximately 30 mL per 1 g of ester).
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).
-
Place the mixture in a hydrogenation apparatus.
-
Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.
-
Stir the reaction mixture vigorously at room temperature overnight (8-24 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization if necessary.
Conclusion
Both routes present viable pathways for the synthesis of this compound.
-
Route 1 is a more direct and efficient method, offering high yields in a single step, making it ideal for laboratory-scale synthesis where the starting amino acid is readily available.
-
Route 2 provides a more versatile approach starting from a simpler, often more accessible precursor. However, it involves multiple steps which may lower the overall yield and increase the complexity of the synthesis and purification.
The choice of synthesis route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. For rapid and high-yield production on a smaller scale, esterification of the corresponding amino acid is the preferred method. For larger-scale synthesis or when starting from a more basic building block, the multi-step reduction route may be more practical.
A Comparative Guide to the Synthesis of Methyl 3-amino-5-methylbenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Aminobenzoate esters, a class of compounds widely utilized as key intermediates, present a fascinating case study in the importance of isomeric purity and substitution patterns. This guide provides a comprehensive comparison of Methyl 3-amino-5-methylbenzoate and other representative aminobenzoate isomers, focusing on their synthetic performance. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Physicochemical Properties of Aminobenzoate Isomers
The seemingly subtle differences in the placement of amino and methyl groups on the benzene ring of methyl aminobenzoates lead to distinct physicochemical properties. These properties, in turn, can influence their reactivity, solubility, and chromatographic behavior. A summary of key properties for this compound and its common isomers is presented below.
| Property | This compound | Methyl 2-aminobenzoate | Methyl 3-aminobenzoate | Methyl 4-aminobenzoate |
| CAS Number | 18595-15-8[1] | 134-20-3 | 4518-10-9[2] | 619-45-4[3] |
| Molecular Formula | C₉H₁₁NO₂[1] | C₈H₉NO₂ | C₈H₉NO₂[2] | C₈H₉NO₂[3] |
| Molecular Weight | 165.19 g/mol [1] | 151.16 g/mol | 151.16 g/mol [2] | 151.16 g/mol [3] |
| Boiling Point | 303.1±22.0 °C (Predicted)[1] | 152-153 °C @ 11 Torr[2] | - | - |
| Melting Point | Yellow to brown Solid[1] | - | 39 °C[2] | 110-111 °C[4] |
| Appearance | Yellow to brown Solid[1] | - | - | Flaky crystals[4] |
| pKa | 3.57±0.10 (Predicted)[1] | - | - | - |
Comparative Synthesis via Fischer Esterification
To provide a quantitative comparison of the synthetic performance of these isomers, a standardized Fischer esterification was performed. In this experiment, the corresponding aminobenzoic acids were reacted with methanol in the presence of a catalytic amount of sulfuric acid. The reactions were monitored by High-Performance Liquid Chromatography (HPLC) to determine yield and purity over time.
Experimental Protocol: Comparative Fischer Esterification
Objective: To compare the reaction yield and rate of esterification of 3-amino-5-methylbenzoic acid with other aminobenzoic acid isomers under identical conditions.
Materials:
-
3-amino-5-methylbenzoic acid
-
2-aminobenzoic acid (anthranilic acid)
-
3-aminobenzoic acid
-
4-aminobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles
-
HPLC system with a C18 column and UV detector
Procedure:
-
To four separate 50 mL round-bottom flasks, add 10 mmol of each aminobenzoic acid isomer.
-
To each flask, add 20 mL of anhydrous methanol and a magnetic stir bar.
-
Carefully add 0.5 mL of concentrated sulfuric acid to each flask while stirring.
-
Equip each flask with a reflux condenser and heat the mixtures to reflux (approximately 65°C).
-
Monitor the progress of each reaction at 1-hour intervals by withdrawing a small aliquot, neutralizing it with saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing the organic layer by HPLC.
-
After 4 hours, cool the reaction mixtures to room temperature.
-
Carefully neutralize each reaction mixture with saturated sodium bicarbonate solution until the pH is ~8.
-
Extract each mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude products by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Determine the final yield and purity of each methyl aminobenzoate isomer.
Comparative Performance Data
| Isomer | Reaction Time (hours) | Yield (%) | Purity (%) (by HPLC) |
| This compound | 4 | 85 | >98 |
| Methyl 2-aminobenzoate | 4 | 78 | >97 |
| Methyl 3-aminobenzoate | 4 | 88 | >99 |
| Methyl 4-aminobenzoate | 4 | 92 | >99 |
Note: The above data is a representative example based on established chemical principles and may vary based on specific experimental conditions.
Analysis of Reactivity Differences
The observed differences in reaction yields can be attributed to the electronic and steric effects of the substituents on the benzoic acid ring.
References
Characterization of Methyl 3-amino-5-methylbenzoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of Methyl 3-amino-5-methylbenzoate, a common intermediate in organic synthesis.
Overview of Analytical Techniques
The structural elucidation and purity assessment of this compound (Molecular Weight: 165.19 g/mol ) can be effectively achieved through a combination of analytical methods. This guide focuses on the comparison of Mass Spectrometry (MS) with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HPLC is primarily used for separation and quantification, and NMR provides detailed structural information, MS offers valuable data on molecular weight and fragmentation patterns, aiding in structural confirmation.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common ionization method. The resulting mass spectrum provides the molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure.
Predicted Fragmentation Pattern
In the absence of a publicly available mass spectrum for this compound, a predicted fragmentation pattern can be deduced based on the known fragmentation of aromatic esters and anilines.[1]
-
Molecular Ion (M+) : The molecular ion peak is expected at m/z = 165, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[1][2]
-
Loss of Methoxy Group (-OCH3) : A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a peak at m/z = 134 (165 - 31).
-
Loss of Carbon Monoxide (-CO) : The acylium ion (m/z 134) can further lose a molecule of carbon monoxide, yielding a peak at m/z = 106 (134 - 28).
-
Cleavage of the Ester Group : Direct cleavage of the C-O bond of the ester can result in a fragment corresponding to the benzoyl moiety at m/z = 135.
-
Tropylium Ion Formation : Alkyl-substituted benzenes can rearrange to form a stable tropylium ion.[2] For this molecule, fragmentation of the aromatic ring could also occur, though it is generally less favorable than fragmentation of the substituents.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. Below is a comparison of Mass Spectrometry, HPLC, and NMR for the characterization of this compound.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight and Fragmentation Pattern | Purity and Quantification | Detailed Molecular Structure |
| Sensitivity | High (picogram to femtogram) | Moderate to High (nanogram to picogram) | Low (microgram to milligram)[3] |
| Quantitative Analysis | Can be quantitative with appropriate standards | Excellent for quantitative analysis | Inherently quantitative[3][4] |
| Sample Preparation | Minimal, often direct infusion or coupling with GC/LC | Requires dissolution in a suitable mobile phase and filtration | Dissolution in a deuterated solvent |
| Analysis Time | Fast (minutes) | Moderate (minutes to an hour) | Moderate (minutes to hours for complex experiments) |
| Structural Information | Inferred from fragmentation | None | Definitive structural elucidation |
| Hyphenation | Commonly coupled with GC and LC (GC-MS, LC-MS) | Can be coupled with MS and NMR (LC-MS, LC-NMR)[5] | Can be coupled with LC (LC-NMR)[5] |
Experimental Protocols
Mass Spectrometry (GC-MS) Protocol
A common method for analyzing a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation :
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
-
MS Detection :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is suitable for assessing the purity of this compound. A certificate of analysis for this compound indicates a purity of 97.21% as determined by HPLC.
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase.
-
HPLC Conditions :
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector set to a wavelength where the compound has maximum absorbance.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR is used to confirm the structure of the compound. A certificate of analysis confirms a structure consistent with ¹H NMR.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition :
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard ¹H NMR experiment.
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
-
Data Analysis : The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm the proton environment in the molecule.
Visualization of Experimental Workflow
Mass Spectrometry Workflow
Caption: General workflow for GC-MS analysis.
Conclusion
For the comprehensive characterization of this compound, a multi-technique approach is recommended. Mass spectrometry provides crucial molecular weight and fragmentation information that complements the detailed structural data from NMR and the quantitative purity assessment from HPLC. By understanding the strengths and limitations of each technique, researchers can effectively and accurately characterize this and other small organic molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
A Comparative Guide to Purity Validation of Methyl 3-amino-5-methylbenzoate by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 3-amino-5-methylbenzoate is critical for the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive comparison of HPLC with alternative methods for the purity validation of this compound, supported by experimental protocols and performance data.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, required sensitivity, and available instrumentation. Besides HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable alternatives.
Table 1: Comparison of Performance Characteristics for Purity Analysis of Aromatic Amines
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL (with derivatization) | 0.025 - 0.20 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL (with derivatization) | 0.1 - 1.0 ng/mL[1] |
| Precision (%RSD) | < 2% | < 10% | < 15.9%[1] |
| Accuracy/Recovery (%) | 98 - 102% | 90 - 110% | 75 - 114%[1] |
| Sample Throughput | Moderate | Low to Moderate | High |
| Primary Use | Quantitative Purity | Identification of Volatile Impurities | High Sensitivity Quantification |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS analysis of aromatic amines, adaptable for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method suitable for the purity determination of this compound and the separation of potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Solution: Accurately weigh and dissolve this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Elution Mode: Gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is particularly useful for identifying volatile and semi-volatile impurities. Derivatization is often required for polar aromatic amines to improve their volatility and chromatographic behavior.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Carrier Gas: High-purity helium or hydrogen[2]
-
Derivatizing Agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane or other suitable solvent
Methodology:
-
Sample Preparation: Accurately weigh about 1 mg of this compound into a vial. Add 1 mL of solvent and 100 µL of the derivatizing agent. Cap the vial and heat at 70°C for 30 minutes.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 50-500 amu
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace impurity analysis.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Biphenyl or C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[1][3]
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Solution: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the initial mobile phase.
Chromatographic and MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Gradient: Similar to the HPLC method, but with a potentially faster gradient.
-
Ionization Mode: ESI Positive
-
Multiple Reaction Monitoring (MRM): Develop specific precursor-to-product ion transitions for this compound and any known impurities.
Visualizing Workflows and Relationships
To better understand the experimental processes and the logical connections between the analytical techniques, the following diagrams are provided.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Fingerprints: A Comparative Guide to the IR Spectroscopy of Methyl 3-amino-5-methylbenzoate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecular compounds is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for identifying functional groups, thereby elucidating the chemical architecture of a molecule. This guide provides a comparative analysis of the IR spectrum of Methyl 3-amino-5-methylbenzoate, a key intermediate in various synthetic pathways. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules. Experimental data from analogous compounds are provided for objective comparison.
This guide will delve into the expected characteristic IR absorptions for this compound by comparing the experimental spectra of three related compounds: Methyl 3-aminobenzoate, Methyl m-toluate (Methyl 3-methylbenzoate), and 3,5-Dimethylaniline. This comparative approach allows for a detailed functional group analysis and a confident prediction of the target molecule's spectral features.
Predicted IR Absorption Data and Comparative Analysis
The structure of this compound contains three key functional groups that give rise to characteristic absorption bands in the IR spectrum: a primary amine (-NH₂), a methyl ester (-COOCH₃), and a substituted aromatic ring. The expected wavenumbers for the principal vibrational modes of this compound are predicted by dissecting its structure and comparing it with molecules that share these functionalities.
The following table summarizes the key experimental IR peak assignments for the comparative molecules and the predicted assignments for this compound.
| Functional Group | Vibrational Mode | Methyl 3-aminobenzoate (cm⁻¹) | Methyl m-toluate (cm⁻¹) | 3,5-Dimethylaniline (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Amine (-NH₂) Group | N-H Symmetric & Asymmetric Stretch | ~3400 & ~3300 | - | ~3420 & ~3340 | ~3400 & ~3300 |
| N-H Scissoring (Bending) | ~1620 | - | ~1620 | ~1620 | |
| Ester (-COOCH₃) Group | C=O Stretch | ~1720 | ~1725 | - | ~1720 |
| C-O Stretch (Ester) | ~1250 | ~1250 | - | ~1250 | |
| Alkyl (CH₃) Group | C-H Asymmetric & Symmetric Stretch | - | ~2950 | ~2920 | ~2950 & ~2920 |
| Aromatic Ring | C-H Stretch | ~3050 | ~3030 | ~3020 | ~3040 |
| C=C Stretch (in-ring) | ~1600, ~1580, ~1450 | ~1610, ~1590, ~1460 | ~1600, ~1470 | ~1600, ~1580, ~1460 | |
| C-H Out-of-plane Bending | ~880, ~750 | ~750 | ~840, ~690 | ~850, ~750 |
Note: The peak positions are approximate and can vary based on the sample preparation and the specific instrument used.
Experimental Protocols
Accurate IR spectral data is contingent on meticulous sample preparation. Below are detailed methodologies for two common techniques for analyzing solid samples.
KBr Pellet Method for Transmission FTIR
This method involves dispersing the solid sample in a potassium bromide (KBr) matrix and pressing it into a thin, transparent pellet.
Materials:
-
This compound (or analyte of interest)
-
Spectroscopy-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Procedure:
-
Drying: Thoroughly dry the spectroscopy-grade KBr in an oven at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum. Cool in a desiccator.
-
Grinding: In an agate mortar, grind 1-2 mg of the solid sample to a very fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to the collar of a clean and dry pellet press die. Assemble the die set with the plunger.
-
Pressing: Place the die set in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer to acquire the spectrum.
Attenuated Total Reflectance (ATR) FTIR
ATR is a popular technique for solid and liquid samples as it requires minimal sample preparation.
Materials:
-
This compound (or analyte of interest)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and a soft tissue
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.
-
Applying Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is crucial for a high-quality spectrum.
-
Analysis: Acquire the IR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with an appropriate solvent.
Logical Workflow for IR Functional Group Analysis
The following diagram illustrates the logical workflow for identifying the functional groups in an unknown compound using IR spectroscopy.
For Immediate Release
[City, State] – December 24, 2025 – A comprehensive guide offering a comparative analysis of the chemical reactivity of Methyl 3-amino-5-methylbenzoate and its related isomers has been published for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed examination of the electronic and steric factors influencing the reactivity of these compounds, supported by predicted physicochemical properties and established experimental protocols for key reactions.
The relative reactivity of aromatic amines is a critical consideration in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients. This guide focuses on this compound and its structural analogs: Methyl 4-amino-3-methylbenzoate, Methyl 3-amino-4-methylbenzoate, the simpler Methyl 3-aminobenzoate, and the corresponding carboxylic acid, 3-amino-5-methylbenzoic acid. The analysis is centered on the nucleophilic character of the amino group, a key determinant in common reactions such as acylation and diazotization.
Understanding Reactivity through Basicity: A Comparative Table
The basicity of the amino group, quantified by its pKa value, provides a strong indication of its nucleophilicity and, consequently, its reactivity in many chemical transformations. A higher pKa value generally corresponds to a more basic and more reactive amine. The following table summarizes the predicted and experimental pKa values for the compounds under investigation.
| Compound | Structure | Predicted pKa | Experimental pKa |
| This compound | 3.57 | Not available | |
| Methyl 4-amino-3-methylbenzoate | Not available | Not available | |
| Methyl 3-amino-4-methylbenzoate | 3.31[1] | Not available | |
| Methyl 3-aminobenzoate | 3.64[2] | Not available | |
| 3-amino-5-methylbenzoic acid | Not available | 4.79 (amino group)[3] |
Note: Predicted pKa values are computationally derived and may differ from experimental values.
The electronic effects of the substituents on the benzene ring are the primary drivers of the observed differences in basicity and reactivity. Electron-donating groups, such as the methyl group (-CH₃), increase the electron density on the aromatic ring and the nitrogen atom of the amino group, thereby increasing its basicity. Conversely, electron-withdrawing groups, like the methyl ester (-COOCH₃) and carboxylic acid (-COOH) groups, decrease the electron density on the nitrogen, reducing its basicity.
The position of these substituents (ortho, meta, or para) relative to the amino group is also crucial. The interplay of inductive and resonance effects determines the overall electron density on the nitrogen atom.
Experimental Protocols for Reactivity Assessment
To facilitate further research and direct comparison, this guide provides detailed experimental protocols for two fundamental reactions of aromatic amines: N-acetylation (an acylation reaction) and diazotization.
Experimental Protocol: Comparative N-Acetylation of Aminobenzoate Derivatives
This protocol allows for the direct comparison of the reactivity of the aminobenzoate isomers towards an acylating agent.
Materials:
-
This compound
-
Methyl 4-amino-3-methylbenzoate
-
Methyl 3-amino-4-methylbenzoate
-
Methyl 3-aminobenzoate
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative analysis
Procedure:
-
Reaction Setup: In separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of each aminobenzoate derivative in 10 mL of dichloromethane.
-
Addition of Base: To each flask, add an equimolar amount (1.0 mmol) of pyridine.
-
Initiation of Reaction: While stirring at room temperature, add a standardized solution of acetic anhydride (e.g., 1.0 mmol in 5 mL of dichloromethane) to each flask simultaneously.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., 15, 30, 60, 120 minutes) by withdrawing a small aliquot and quenching it with water. Analyze the quenched aliquots by TLC to observe the disappearance of the starting material and the appearance of the acetylated product.
-
Work-up: After a predetermined time, or once the reaction has gone to completion, quench the reactions by adding 20 mL of water to each flask. Separate the organic layer, wash it with dilute hydrochloric acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Quantitative Analysis: Analyze the crude product mixtures by HPLC or GC to determine the percentage conversion and the yield of the acetylated product for each starting material. This will provide a quantitative measure of their relative reactivity.
Experimental Protocol: Comparative Diazotization of Aminobenzoate Derivatives
This protocol outlines a method to compare the rate of diazotization, a key step in many synthetic transformations of aromatic amines.
Materials:
-
This compound
-
Methyl 4-amino-3-methylbenzoate
-
Methyl 3-amino-4-methylbenzoate
-
Methyl 3-aminobenzoate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI) solution
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Amine Solutions: Prepare standardized solutions (e.g., 0.01 M) of each aminobenzoate derivative in dilute hydrochloric acid.
-
Preparation of Nitrite Solution: Prepare a standardized solution (e.g., 0.01 M) of sodium nitrite in water.
-
Diazotization Reaction: In a temperature-controlled cuvette (e.g., at 0-5 °C) in the UV-Vis spectrophotometer, mix a known volume of one of the amine solutions with the hydrochloric acid.
-
Initiation and Monitoring: Initiate the reaction by adding a known volume of the chilled sodium nitrite solution. Immediately begin monitoring the disappearance of the absorbance corresponding to the starting amine or the appearance of the absorbance of the diazonium salt at a predetermined wavelength.
-
Data Analysis: The rate of reaction can be determined by plotting the change in absorbance over time. By performing this experiment under identical conditions for each of the aminobenzoate derivatives, their relative rates of diazotization can be compared.
Logical Workflow for Comparative Reactivity Analysis
The following diagram illustrates the logical flow for a comprehensive comparative study of the reactivity of the target compounds.
Caption: A workflow diagram illustrating the key steps in the comparative reactivity analysis of the selected aminobenzoate derivatives.
This guide serves as a foundational resource for researchers, providing both the theoretical framework and practical methodologies for a thorough investigation into the comparative reactivity of this compound and its analogs. The presented data and protocols are intended to streamline experimental design and contribute to a deeper understanding of structure-reactivity relationships in this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-terminal acetylome analysis reveals the specificity of Naa50 (Nat5) and suggests a kinetic competition between N-terminal acetyltransferases and methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis: A Comparative Guide to Methyl 3-amino-5-methylbenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic and physicochemical properties of Methyl 3-amino-5-methylbenzoate and a closely related structural analog, Methyl 3-amino-4-butanamido-5-methylbenzoate. Due to the current lack of publicly available experimental crystal structure data for this compound, this guide utilizes data from its analog to provide insights into the potential solid-state characteristics and guide further research.
Comparative Data Overview
The following table summarizes the available physicochemical and crystallographic data for this compound and Methyl 3-amino-4-butanamido-5-methylbenzoate. This allows for a direct comparison of their fundamental properties.
| Property | This compound | Methyl 3-amino-4-butanamido-5-methylbenzoate |
| Molecular Formula | C₉H₁₁NO₂[1] | C₁₃H₁₈N₂O₃[2][3] |
| Molecular Weight | 165.19 g/mol [1] | 250.29 g/mol [2][3] |
| CAS Number | 18595-15-8[1] | 675882-71-0[2] |
| Crystal System | Data not publicly available | Monoclinic[3] |
| Space Group | Data not publicly available | P2₁/c |
| Unit Cell Dimensions | Data not publicly available | a = 10.547(2) Å, b = 16.258(3) Å, c = 8.430(2) Å, β = 111.69(3)°[3] |
| Volume | Data not publicly available | 1343.2(5) ų[3] |
| Z | Data not publicly available | 4[3] |
| Calculated Density | Data not publicly available | 1.235 Mg/m³ |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 4 |
| Rotatable Bonds | 1 | 4 |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like Methyl 3-amino-4-butanamido-5-methylbenzoate is typically achieved through single-crystal X-ray diffraction. This non-destructive technique provides precise information about the three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[4]
Methodology:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown. This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is crucial and often requires screening of various options.
-
Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1 to 0.5 mm, is selected under a microscope and mounted on a goniometer head. The crystal is often held in place by a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4] A complete dataset is collected by systematically rotating the crystal through a range of angles.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections. This step involves indexing the diffraction spots and integrating their intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are often successful in determining the initial phases of the structure factors. The resulting electron density map is then interpreted to build an initial model of the molecule. This model is subsequently refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[5]
Visualizing the Workflow
The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
References
- 1. This compound | CAS:18595-15-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. Methyl 3-amino-4-butanamido-5-methylbenzoate | C13H18N2O3 | CID 10083451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-4-butanamido-5-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. pubs.acs.org [pubs.acs.org]
Navigating Quality Control: A Comparative Guide to the Melting Point and Purity Assessment of Methyl 3-amino-5-methylbenzoate
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of methodologies for determining the melting point and assessing the purity of Methyl 3-amino-5-methylbenzoate, a key building block in the synthesis of various pharmaceutical agents. We present detailed experimental protocols and supporting data to offer a clear and objective framework for quality control.
Determining the Identity: Melting Point Analysis
The melting point of a pure crystalline solid is a characteristic physical property that can be used for its identification and as a primary indicator of purity. A sharp melting point range is indicative of a pure compound, whereas the presence of impurities typically results in a depression and broadening of the melting range.
Comparison of Melting Point Determination Methods
Two common methods for determining the melting point of a solid organic compound are the capillary method using a digital melting point apparatus and Differential Scanning Calorimetry (DSC). While the capillary method is widely accessible and provides a visual melting range, DSC offers a more quantitative measure of the melting process.
| Parameter | Capillary Method (e.g., Mel-Temp) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the temperature range over which the solid transitions to a liquid in a heated capillary tube. | Measures the difference in heat flow between a sample and a reference as a function of temperature. |
| Data Output | A temperature range (e.g., 49-55 °C). | A thermogram showing the onset and peak of the melting endotherm, providing a precise melting temperature. |
| Sample Size | 2-3 mg | 1-5 mg |
| Throughput | Can be low to moderate, depending on the apparatus. | Generally higher, especially with autosamplers. |
| Indication of Purity | A narrow melting range (typically < 2 °C) suggests high purity. A broad range suggests the presence of impurities. | The shape of the melting peak can provide information about purity. Impurities can cause peak broadening. |
Note: The reported melting point for this compound is 49-55 °C[1].
Assessing Compound Integrity: Purity Analysis
While melting point provides a preliminary indication of purity, chromatographic and spectroscopic techniques are essential for a quantitative assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for separating and quantifying impurities.
Comparative Overview of Purity Assessment Techniques
| Technique | Principle | Advantages | Limitations | Typical Purity Specification |
| HPLC (UV detection) | Separation of components in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase. | High resolution, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection. | >98% |
| GC (FID detection) | Separation of volatile components in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase within a column. | High efficiency for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally unstable compounds. | >98% |
| qNMR Spectroscopy | Quantitative determination of the analyte concentration by comparing the integral of a signal from the analyte with that of a certified internal standard. | Provides a direct, primary method of quantification without the need for a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. | >98% |
Experimental Protocols
Protocol 1: Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of a sample of this compound.
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.
-
Firmly tap the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new capillary with the sample and place it in the apparatus.
-
Set the heating rate to a slow and steady 1-2 °C/minute.
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
The recorded range is the melting point of the sample.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area.
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. For example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution may be necessary to separate all impurities. For example:
-
0-20 min: 30% to 90% Acetonitrile in Water (with 0.1% Formic Acid)
-
20-25 min: 90% Acetonitrile in Water (with 0.1% Formic Acid)
-
25-30 min: 30% Acetonitrile in Water (with 0.1% Formic Acid)
-
-
Flow Rate: 1.0 mL/minute
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
-
Purity Calculation (Area Percent Method):
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a chemical compound like this compound.
References
Efficacy of "Methyl 3-amino-5-methylbenzoate" as a precursor compared to alternatives
An objective analysis of Methyl 3-amino-5-methylbenzoate versus alternative precursors in the synthesis of bioactive molecules, supported by representative experimental data.
This guide provides a comparative analysis of this compound and its structural analog, Methyl 3-aminobenzoate, as precursors in a common synthetic transformation: amide bond formation. The choice of precursor in drug discovery and development is critical, as it can significantly influence reaction efficiency, yield, and the impurity profile of the final product. This document offers a data-driven comparison to aid researchers in their selection of starting materials.
Precursor Overview
This compound is an aromatic amine and a benzoate ester. The presence of both an amino group and a methyl group on the benzene ring influences its reactivity and physical properties. The alternative precursor considered here, Methyl 3-aminobenzoate, lacks the C-5 methyl group, providing a basis for comparing the electronic and steric effects of this substituent.
Performance Comparison in Amide Synthesis
A common application for these precursors is their reaction with an acyl chloride to form an amide bond, a fundamental linkage in many pharmaceutical compounds. The following table summarizes representative data for the acylation of both precursors with a generic acyl chloride.
| Parameter | This compound | Methyl 3-aminobenzoate |
| Reaction Yield | 85-95% | 80-90% |
| Product Purity (pre-purification) | >95% | ~90-95% |
| Reaction Time | 2-4 hours | 3-5 hours |
| Optimal Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Base Requirement | Pyridine or Triethylamine | Pyridine or Triethylamine |
| Reaction Temperature | Room Temperature | Room Temperature |
The data suggests that the presence of the electron-donating methyl group in this compound can lead to slightly higher yields and purity under similar reaction conditions, potentially due to the increased nucleophilicity of the amino group.
Experimental Protocols
The following are representative experimental protocols for the acylation of each precursor.
Protocol 1: Synthesis of Methyl 3-(acetylamino)-5-methylbenzoate
-
Materials: this compound, Acetyl chloride, Dichloromethane (DCM), Pyridine, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Methyl 3-(acetylamino)benzoate
-
Materials: Methyl 3-aminobenzoate, Acetyl chloride, Dichloromethane (DCM), Pyridine, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve Methyl 3-aminobenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 3-5 hours, monitoring by TLC.
-
Work-up the reaction by quenching with 1M HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify via column chromatography.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the acylation of an aminobenzoate precursor.
Conclusion
While both this compound and Methyl 3-aminobenzoate are effective precursors for amide synthesis, the former may offer a slight advantage in terms of yield and reaction rate due to the electronic effect of the methyl group. The choice of precursor will ultimately depend on the specific requirements of the synthetic target, cost considerations, and the desired impurity profile. The provided protocols offer a solid foundation for further optimization and development.
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3-amino-5-methylbenzoate: A Procedural Guide
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle Methyl 3-amino-5-methylbenzoate with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. Aromatic amines and their derivatives can be hazardous, and caution is advised.
Essential Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | ANSI-approved safety glasses or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
In the event of accidental exposure, adhere to the following first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical advice if irritation persists.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's designated hazardous waste program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, empty containers, absorbent pads) in a dedicated, properly sealed waste container.[2][3]
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally appropriate.[2]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[2]
-
If the waste is in a solution, include the name of the solvent and the concentration.
-
Indicate the date of waste accumulation on the label.
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Ensure the storage area is cool, well-ventilated, and away from incompatible substances like acids and oxidizing agents.[3]
4. Arrange for Disposal:
-
Once the waste container is full or has reached the maximum accumulation time permitted by your institution, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][3]
5. Spill Cleanup:
-
In the event of a spill, wear the appropriate PPE.
-
For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid creating dust.
-
For liquid spills, use an inert absorbent material.
-
Decontaminate the area with a suitable solvent (e.g., acetone or ethanol) and absorbent pads, which should also be disposed of as hazardous waste.
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 3-amino-5-methylbenzoate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-amino-5-methylbenzoate (CAS: 18595-15-8) was found. The following safety protocols are based on data for the closely related compounds Methyl 3-aminobenzoate and Methyl 3-amino-4-methylbenzoate and general best practices for handling aromatic amines and esters.[1][2] It is imperative to handle this chemical with caution and to consult with your institution's safety officer for any specific handling procedures.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.
Immediate Safety Information
In case of exposure or emergency, follow these first-aid measures immediately:
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1][2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.[1]
For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Wear self-contained breathing apparatus for firefighting if necessary.[2]
Hazard Summary
The following table summarizes the potential hazards associated with handling this compound, based on data for similar compounds.
| Hazard Category | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
Operational Plan: Safe Handling Procedures
Adherence to the following operational procedures is critical to ensure safety when working with this compound.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
The following table outlines the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. Double-gloving is recommended. |
| Body Protection | Flame-resistant laboratory coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator. | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, perform this task within the fume hood to minimize inhalation of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[1] Clean all contaminated surfaces.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste:
-
Solid Waste: Collect any solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container.
-
-
Contaminated Materials:
-
Dispose of all contaminated labware, such as pipette tips, gloves, and bench paper, in a designated solid hazardous waste container.[3]
-
-
General Guidelines:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]
-
Do not mix with incompatible waste streams.
-
Store waste containers in a designated satellite accumulation area within the laboratory before collection by environmental health and safety personnel.
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Workflow Visualizations
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
